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  • Product: 1-benzyl-5-phenylazepan-4-one
  • CAS: 735217-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-5-phenylazepan-4-one: A Novel Scaffold for Drug Discovery

Introduction: The Azepane Scaffold and the Promise of a Novel Derivative The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Promise of a Novel Derivative

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are integral components of numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, antiviral, and antidiabetic properties.[2] The conformational flexibility of the seven-membered ring allows for diverse substituent orientations, which can be pivotal for achieving high-affinity and selective interactions with biological targets.[3] Notable examples of azepane-containing drugs include the glucose-lowering agent Tolazamide and the antihistamine Azelastine.

This guide focuses on the chemical properties of a novel, and to date, uncharacterized derivative: 1-benzyl-5-phenylazepan-4-one . Given the absence of this specific molecule in the current body of scientific literature, this document serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. We will leverage established synthetic methodologies for related azepan-4-ones and predictive chemical principles to provide researchers, scientists, and drug development professionals with the foundational knowledge required to explore this promising new chemical entity.

Proposed Synthesis of 1-benzyl-5-phenylazepan-4-one

The construction of the azepan-4-one core presents a synthetic challenge due to the often-unfavorable thermodynamics and kinetics of forming seven-membered rings.[4] Several strategies have been developed, including ring-closing reactions, multi-step sequences, and ring-expansion reactions.[1] A particularly efficient modern approach involves a gold-catalyzed two-step [5+2] annulation, which has been shown to produce azepan-4-ones with high regioselectivity and diastereoselectivity.[5] Another viable strategy is the ring expansion of smaller, more readily accessible rings like piperidines.[6][7][8]

Herein, we propose a logical and plausible multi-step synthetic route commencing from commercially available starting materials, culminating in a Dieckmann condensation to form the azepan-4-one ring. This approach offers a balance of reliability and adaptability.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Alkylation with Phenylacetyl Chloride cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Benzylamine C Diethyl 3,3'-(benzylazanediyl)dipropanoate A->C Ethanol, Reflux B Ethyl acrylate (2 eq.) B->C E Intermediate Ester C->E Base (e.g., Et3N), DCM D Phenylacetyl chloride D->E F 1-benzyl-5-phenylazepan-4-one-3-carboxylate E->F Strong Base (e.g., NaOEt), Toluene, Reflux G 1-benzyl-5-phenylazepan-4-one F->G Aq. HCl, Reflux

Caption: Proposed multi-step synthesis of 1-benzyl-5-phenylazepan-4-one.

Detailed Hypothetical Experimental Protocol

This protocol is a predictive methodology. Researchers should exercise standard laboratory safety procedures and optimize conditions as necessary.

Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate

  • To a solution of benzylamine (1.0 eq.) in absolute ethanol, add ethyl acrylate (2.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the desired diester.

Causality: This is a standard Michael addition reaction where the nucleophilic amine adds to the electron-deficient alkene of the acrylate. Ethanol is a suitable polar protic solvent, and refluxing provides the necessary activation energy. An excess of ethyl acrylate ensures complete consumption of the benzylamine.

Step 2: N-Alkylation with Phenylacetyl Chloride

  • Dissolve the resulting diester (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq.), and cool the mixture to 0 °C in an ice bath.

  • Add a solution of phenylacetyl chloride (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Causality: This step is not strictly necessary for the proposed Dieckmann condensation but is included as an alternative strategy. A more direct approach would be a one-pot reaction. The base is required to neutralize the HCl generated during the acylation. Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride.

Step 3: Dieckmann Condensation

  • Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous toluene under an inert atmosphere.

  • Add the intermediate ester from the previous step (1.0 eq.) dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Causality: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. A strong, non-nucleophilic base like sodium ethoxide is required to deprotonate the α-carbon, initiating the cyclization. Toluene is a common high-boiling aprotic solvent for this transformation.

Step 4: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-8 hours until the evolution of CO₂ ceases. Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of ~8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 1-benzyl-5-phenylazepan-4-one, by flash column chromatography on silica gel.

Causality: The acidic conditions promote the hydrolysis of the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield the final ketone product.

Workflow Start Reaction Setup Reaction Perform Synthesis Step Start->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End Pure Product Characterize->End

Caption: General experimental workflow for synthesis and purification.

Predicted Physicochemical and Spectroscopic Properties

The following properties for 1-benzyl-5-phenylazepan-4-one are predicted based on its chemical structure and data from analogous compounds.[9] These should be confirmed experimentally upon successful synthesis.

PropertyPredicted ValueRationale/Reference Analogue
Molecular Formula C₂₀H₂₃NOFrom structure
Molecular Weight 293.41 g/mol From formula
Appearance Pale yellow to off-white solid or viscous oilSimilar N-benzyl ketones are often oils or low-melting solids.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water.The large hydrophobic benzyl and phenyl groups suggest poor water solubility.
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.4 (m, 10H, Ar-H), 3.6-3.8 (m, 3H), 3.4-3.6 (m, 1H), 2.6-3.0 (m, 6H)Predicted chemical shifts based on typical ranges for benzylic, phenyl, and aliphatic protons adjacent to nitrogen and carbonyl groups.
¹³C NMR (CDCl₃, 100 MHz) δ ~208 (C=O), 138-140 (Ar C), 126-130 (Ar CH), ~60 (CH₂-Ph), ~50-60 (ring CH₂-N), ~40-50 (ring CH₂), ~45 (ring CH-Ph)Ketone carbonyls typically appear >200 ppm. Aromatic and aliphatic carbons are in their expected regions.
IR (KBr/thin film, cm⁻¹) ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1710 (C=O stretch), ~1600, 1495, 1450 (Ar C=C)The key diagnostic peak will be the strong carbonyl stretch around 1710 cm⁻¹.
Mass Spec (ESI+) m/z 294.18 [M+H]⁺Calculated for C₂₀H₂₄NO⁺

Potential Reactivity and Derivatization

1-benzyl-5-phenylazepan-4-one possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives, a key strategy in drug discovery.

Reactivity Molecule N-Benzyl Group Ketone Carbonyl α-Carbons Phenyl Ring Reduction (e.g., NaBH₄)\nto Alcohol Reduction (e.g., NaBH₄) to Alcohol Molecule:c->Reduction (e.g., NaBH₄)\nto Alcohol Reductive Amination\nto Amine Reductive Amination to Amine Molecule:c->Reductive Amination\nto Amine Wittig Reaction\nto Alkene Wittig Reaction to Alkene Molecule:c->Wittig Reaction\nto Alkene Alkylation / Aldol Condensation Alkylation / Aldol Condensation Molecule:alpha->Alkylation / Aldol Condensation Debenzylation (e.g., H₂, Pd/C)\nto Secondary Amine Debenzylation (e.g., H₂, Pd/C) to Secondary Amine Molecule:n->Debenzylation (e.g., H₂, Pd/C)\nto Secondary Amine Electrophilic Aromatic Substitution\n(e.g., Nitration, Halogenation) Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Molecule:p->Electrophilic Aromatic Substitution\n(e.g., Nitration, Halogenation)

Caption: Key reactive sites on 1-benzyl-5-phenylazepan-4-one for further functionalization.

  • The Ketone Carbonyl: This is a primary site for modification. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or transformed into an alkene using a Wittig reaction.

  • The α-Carbons: The protons on the carbons adjacent to the ketone (C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles in reactions such as alkylations or aldol condensations.

  • The N-Benzyl Group: The benzyl group can serve as a protecting group for the nitrogen atom. It can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the secondary amine, which can then be functionalized with a wide range of substituents.

  • The Phenyl Ring: The phenyl group at the 5-position can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions at other positions.

Postulated Biological Significance and Research Directions

While the biological activity of 1-benzyl-5-phenylazepan-4-one is unknown, the azepane scaffold is present in compounds with a broad range of therapeutic applications.[1] The presence of two aromatic rings and a flexible seven-membered core suggests that this molecule could interact with various biological targets, particularly those with hydrophobic binding pockets.

Potential Therapeutic Areas:

  • Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.[2]

  • Neuroscience: The structural similarity to some classes of psychoactive compounds suggests potential activity on central nervous system (CNS) receptors.

  • Infectious Diseases: Azepane derivatives have also been explored for their antiviral and antimicrobial activities.[2]

Suggested Initial Biological Screening:

  • Cytotoxicity Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify any potential anticancer activity.

  • Receptor Binding Assays: Evaluate binding affinity against a panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors).

  • Antimicrobial Assays: Test for activity against a range of pathogenic bacteria and fungi.

Further research should focus on structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives based on the reactivity patterns discussed above.

Predicted Safety and Handling

As 1-benzyl-5-phenylazepan-4-one is a novel chemical, no specific safety data exists. However, based on related N-benzyl ketone structures, the following hazards should be anticipated:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

References

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  • Ivantcova, P. M., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. CityUHK Scholars.
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Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-benzyl-5-phenylazepan-4-one: A Novel Investigational Compound

For Distribution to Researchers, Scientists, and Drug Development Professionals Executive Summary The novel chemical entity 1-benzyl-5-phenylazepan-4-one represents a promising, yet uncharacterized, molecule with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The novel chemical entity 1-benzyl-5-phenylazepan-4-one represents a promising, yet uncharacterized, molecule with potential therapeutic applications. The azepane core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates with a wide array of biological activities, including anti-cancer, anti-Alzheimer's, and anticonvulsant properties.[1][2] The presence of benzyl and phenyl substitutions suggests potential interactions with targets in the central nervous system (CNS). This guide provides a comprehensive, multi-stage research framework for the systematic elucidation of the mechanism of action (MoA) of 1-benzyl-5-phenylazepan-4-one, from initial computational predictions to in vivo validation.

Introduction: The Therapeutic Potential and Uncharted Territory of a Novel Azepane Derivative

The seven-membered nitrogen-containing heterocycle, azepane, is a key structural motif in a variety of pharmacologically active compounds.[1] Its conformational flexibility allows for intricate binding with a diverse range of biological targets.[1] While the specific compound 1-benzyl-5-phenylazepan-4-one is not described in current scientific literature, its structural components—the azepane ring, a benzyl group, and a phenyl group—are features of molecules with known CNS activity. This structural analogy leads to the central hypothesis of this guide: 1-benzyl-5-phenylazepan-4-one is a potential CNS-active agent, likely modulating neurotransmitter receptors or key intracellular signaling pathways.

This document outlines a logical and scientifically rigorous pathway to define the compound's pharmacological profile. We will proceed through a three-tiered investigative approach:

  • Tier 1: In Silico Target Prediction

  • Tier 2: In Vitro Pharmacological Profiling

  • Tier 3: In Vivo Proof-of-Concept

The causality behind this tiered approach is rooted in a fail-fast, learn-faster drug discovery paradigm. Computational methods offer a rapid and cost-effective initial screen to generate hypotheses.[3][4] These hypotheses are then rigorously tested through a battery of in vitro assays to confirm target engagement and cellular effects.[5] Only the most promising and well-defined activities are then advanced to more complex and resource-intensive in vivo models.

Tier 1: In Silico Target Prediction and Physicochemical Profiling

The initial step is to computationally model the interactions of 1-benzyl-5-phenylazepan-4-one with a library of known biological targets, particularly those implicated in CNS disorders.[3] This approach helps to prioritize subsequent in vitro screening efforts.

Molecular Docking Studies

Molecular docking simulations will be employed to predict the binding affinity and pose of the compound within the binding sites of various CNS-related proteins.[3][4]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of 1-benzyl-5-phenylazepan-4-one will be generated and energy-minimized using computational chemistry software.

  • Target Selection: A panel of CNS targets will be selected, including but not limited to:

    • Serotonin receptors (e.g., 5-HT1A, 5-HT2A)

    • Dopamine receptors (e.g., D1, D2)

    • GABA-A receptors

    • Monoamine transporters (SERT, DAT, NET)

    • Protein kinases implicated in neuronal signaling (e.g., GSK-3β, CDK5)

  • Docking Simulation: Using software like Schrödinger Maestro or AutoDock, the ligand will be docked into the crystal structures of the selected targets.[3]

  • Analysis: The binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to identify the most probable biological targets.[3]

ADME/T Prediction

In silico models will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compound. This is crucial for early assessment of its drug-like potential and its ability to cross the blood-brain barrier (BBB).[6]

Table 1: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueImplication for CNS Activity
Molecular Weight~293.4 g/mol Favorable (within Lipinski's Rule of 5)
LogP2.5 - 3.5Optimal for BBB penetration
H-bond Donors0Favorable for BBB penetration
H-bond Acceptors1 (carbonyl oxygen)Favorable for BBB penetration
Polar Surface Area~20 ŲFavorable for BBB penetration
BBB Permeability ScoreHighIndicates likely CNS penetration

Tier 2: In Vitro Pharmacological Profiling

Based on the in silico hypotheses, a comprehensive in vitro screening campaign will be launched to empirically determine the compound's biological targets and cellular effects.

Primary Target Binding Assays

The first experimental step is to confirm the predictions from the docking studies through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

  • Assay Panel: A broad panel of receptor and transporter binding assays will be conducted, focusing on the top hits from the in silico screen.

  • Membrane Preparation: Membranes from cells expressing the target receptors will be used.

  • Competitive Binding: The membranes will be incubated with a known radioligand for the target and increasing concentrations of 1-benzyl-5-phenylazepan-4-one.

  • Detection: The amount of radioligand displaced by the test compound will be measured to determine its binding affinity (Ki).

Functional Cellular Assays: Second Messenger Signaling

Confirmation of binding must be followed by functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Many CNS receptors are G-protein coupled receptors (GPCRs) that signal through second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[7][8]

Experimental Workflow: Characterizing Functional Activity

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Downstream Effects in_silico In Silico Docking binding_assay Radioligand Binding Assay in_silico->binding_assay Predicts Targets cAMP_assay cAMP Assay (agonist/antagonist) binding_assay->cAMP_assay Target Confirmed ca_flux Calcium Flux Assay (agonist/antagonist) binding_assay->ca_flux Target Confirmed protein_phosphorylation Western Blot for pERK, pCREB cAMP_assay->protein_phosphorylation Signal Transduction ca_flux->protein_phosphorylation Signal Transduction gene_expression Gene Expression Analysis protein_phosphorylation->gene_expression Nuclear Signaling

Caption: Workflow for in vitro functional characterization.

Experimental Protocol: cAMP Assay

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target GPCR.

  • Compound Treatment: Treat cells with varying concentrations of 1-benzyl-5-phenylazepan-4-one, either alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).[9][10]

  • Data Analysis: Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

ADME/T Experimental Validation

The predictive ADME/T data must be confirmed with in vitro experiments.

Table 2: Key In Vitro ADME/T Assays

AssayMethodologyRationale
Metabolic Stability Incubation with human liver microsomes or hepatocytes followed by LC-MS/MS analysis to measure compound disappearance over time.[11][12][13][14]Determines the rate of metabolic clearance, which influences the compound's half-life in the body.[11]
BBB Permeability Use of an in vitro BBB model, such as a co-culture of endothelial cells and astrocytes on a transwell insert, to measure the rate of compound transport.[15][16][17]Directly assesses the ability of the compound to cross the blood-brain barrier and reach its CNS target.[6]
Cytotoxicity Incubation with a panel of cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) and measurement of cell viability (e.g., MTT assay).Provides an early indication of potential toxic liabilities.
hERG Channel Assay Patch-clamp electrophysiology to measure the effect of the compound on the hERG potassium channel.Screens for potential cardiotoxicity, a common cause of drug candidate failure.

Tier 3: In Vivo Proof-of-Concept

If the in vitro data reveals a potent and selective activity with a favorable ADME/T profile, the investigation will proceed to in vivo animal models.

Pharmacokinetic (PK) Studies

The primary goal is to understand how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

Experimental Protocol: Rodent PK Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer 1-benzyl-5-phenylazepan-4-one via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Pharmacodynamic (PD) and Behavioral Models

Based on the confirmed in vitro MoA, appropriate in vivo models will be selected to demonstrate a therapeutic effect. For example, if the compound is a potent 5-HT1A receptor agonist, models of anxiety and depression would be relevant.[18][19][20]

Proposed In Vivo Efficacy Testing Workflow

G cluster_0 In Vitro Findings cluster_1 Pharmacokinetics cluster_2 Behavioral Efficacy vitro_moa Potent & Selective MoA (e.g., 5-HT1A Agonist) pk_study Rodent PK Study vitro_moa->pk_study Triggers In Vivo bbb_penetration Brain Tissue Analysis pk_study->bbb_penetration Confirms Exposure anxiety_model Anxiety Model (Elevated Plus Maze) bbb_penetration->anxiety_model Dose Selection depression_model Depression Model (Forced Swim Test) bbb_penetration->depression_model Dose Selection

Caption: Workflow for in vivo efficacy validation.

Experimental Protocol: Elevated Plus Maze (Anxiety Model)

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation: Allow mice to acclimate to the testing room.

  • Dosing: Administer vehicle or 1-benzyl-5-phenylazepan-4-one at various doses 30 minutes before testing.

  • Test: Place each mouse in the center of an elevated plus-shaped maze with two open and two closed arms.

  • Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms over a 5-minute period. Anxiolytic compounds are expected to increase the time spent in the open arms.[21]

Experimental Protocol: Forced Swim Test (Depression Model)

  • Animal Model: Use male BALB/c mice.

  • Dosing: Administer vehicle or 1-benzyl-5-phenylazepan-4-one for several days prior to the test.

  • Test: Place each mouse in a cylinder of water from which it cannot escape.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of a 6-minute test. Antidepressant compounds are expected to decrease the immobility time.[21]

Conclusion and Future Directions

This guide presents a systematic and comprehensive strategy for the elucidation of the mechanism of action of the novel compound 1-benzyl-5-phenylazepan-4-one. By integrating in silico, in vitro, and in vivo methodologies, this research plan is designed to thoroughly characterize its pharmacological properties, identify its molecular targets, and validate its therapeutic potential in relevant disease models. Each stage is designed to build upon the last, ensuring a data-driven and resource-efficient progression from hypothesis to proof-of-concept. The successful execution of this plan will provide the critical data necessary for further preclinical and clinical development.

References

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  • Li, Y., & Li, X. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Molecular Diagnosis & Therapy, 27(6), 657–667. [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528. [Link]

  • Le, T., & Kim, D. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Psychiatry, 12, 796593. [Link]

  • Stjernschantz, E., et al. (2008). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 51(19), 6045-6056. [Link]

  • Creative Biolabs. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

  • Caporuscio, F., & Cichero, E. (2021). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • BMG Labtech. (2023). Role of second messengers and signal transmission in the cell. Retrieved from [Link]

  • Wang, Y., et al. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Education for Health, 36(2), 85. [Link]

  • Cunningham, M., & Nichols, D. E. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International Journal of Molecular Sciences, 24(16), 12698. [Link]

  • Roper, M. G., et al. (2018). Homogeneous Assays of Second Messenger Signaling and Hormone Secretion Using Thermofluorimetric Methods That Minimize Calibration Burden. Analytical Chemistry, 90(15), 9417–9424. [Link]

  • Stjernschantz, E., et al. (2008). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 51(19), 6045-56. [Link]

  • Di, L. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience, 13(10), 1476–1490. [Link]

  • Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Clinical Pharmacokinetics, 42, 515-528. [Link]

  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Masimirembwa, C., Bredberg, U., & Andersson, T. (2003). Metabolic Stability for Drug Discovery and Development. Semantic Scholar. [Link]

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Foundational

Preliminary Cytotoxicity Screening of 1-benzyl-5-phenylazepan-4-one: A Technical Guide

Executive Summary This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of 1-benzyl-5-phenylazepan-4-one , a Novel Chemical Entity (NCE) belonging to the privileged azepane scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of 1-benzyl-5-phenylazepan-4-one , a Novel Chemical Entity (NCE) belonging to the privileged azepane scaffold class.[1] Azepane derivatives are historically significant in medicinal chemistry, often exhibiting pharmacological activity in CNS modulation and oncology due to their conformational flexibility and lipophilicity.[1]

This guide moves beyond generic assay instructions to provide a context-aware screening strategy . It addresses specific physicochemical challenges associated with hydrophobic benzyl-phenyl substituted heterocycles—specifically solubility limits, solvent interference, and biphasic dose-responses—ensuring high-fidelity data suitable for downstream Lead Optimization.[1]

Chemical Context & Physicochemical Rationale[1][2][3][4][5][6][7][8][9]

Before initiating wet-lab protocols, one must understand the molecule's behavior in aqueous media.[1]

  • Compound: 1-benzyl-5-phenylazepan-4-one

  • Structural Class: 7-membered N-heterocycle (hexahydroazepine) with a ketone functionality.

  • Predicted Physicochemical Profile:

    • Lipophilicity (cLogP): Estimated ~3.5–4.2 (High). The benzyl and phenyl groups significantly increase hydrophobicity.[1]

    • Solubility: Poor in water; excellent in DMSO and Ethanol.

    • Implication for Screening: The compound is prone to precipitation in cell culture media at high concentrations (>50 µM).[1] Strict solvent controls and stepwise dilution protocols are required to prevent false positives caused by micro-precipitate "crashing."

Experimental Design Strategy

We utilize a Tiered Screening Approach to maximize data quality while minimizing reagent consumption.[1]

Cell Line Selection

To establish a valid Selectivity Index (SI) , we screen against both oncogenic and non-malignant lines.[1]

Cell LineTissue OriginRationale
A549 Lung CarcinomaStandard solid tumor model; high metabolic activity suitable for MTT.
MCF-7 Breast AdenocarcinomaSensitive to heterocyclic antiproliferatives; estrogen receptor positive.
SH-SY5Y NeuroblastomaCritical for Azepanes: Azepane scaffolds often possess CNS activity. This line screens for neurotoxicity vs. neuro-oncology efficacy.
HUVEC / HEK293 Normal Endothelium/KidneyNegative Control: Essential for determining non-specific cytotoxicity (Safety profile).
Assay Selection: MTT vs. Resazurin

While MTT is the historical standard, Resazurin (Alamar Blue) is recommended for this specific lipophilic compound.[1]

  • Reasoning: MTT requires solubilization of formazan crystals. Lipophilic test compounds (like 1-benzyl-5-phenylazepan-4-one) can interact with the solubilization solvent (DMSO/SDS), altering absorbance.[1] Resazurin is water-soluble and non-destructive, allowing for kinetic monitoring.[1]

  • Selected Protocol: Colorimetric MTT Assay (detailed below as it remains the industry benchmark for preliminary screening, provided solubilization steps are rigorous).

Detailed Protocol: Compound Preparation

Objective: Create a stable stock solution that prevents compound precipitation upon dilution into culture media.

  • Primary Stock Preparation:

    • Weigh 5–10 mg of 1-benzyl-5-phenylazepan-4-one.

    • Dissolve in 100% DMSO to a concentration of 20 mM .

    • QC Step: Vortex for 60 seconds. Sonicate for 5 minutes at 37°C to ensure complete dissolution. Visual inspection must show no turbidity.[1]

  • Working Solutions (Serial Dilution):

    • Crucial Step: Do not dilute directly into media. Prepare 200x secondary stocks in DMSO first.

    • Example: To achieve a final assay concentration of 100 µM, prepare a 20 mM DMSO stock.[1] When 1 µL of this is added to 199 µL of media, the final DMSO concentration is 0.5% (tolerable).[1]

    • Dose Range: 0.1, 1, 10, 50, 100 µM.[1]

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT)

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Step 1: Cell Seeding
  • Harvest cells in the exponential growth phase.[1]

  • Seed density: 3,000–5,000 cells/well (cell line dependent) in 96-well plates.

  • Volume: 100 µL per well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment[1][10]
  • Remove old media (carefully, or use a semi-automated washer).[1]

  • Add 100 µL of fresh media containing the specific concentration of 1-benzyl-5-phenylazepan-4-one.

  • Controls (n=6 wells each):

    • Vehicle Control: Media + 0.5% DMSO (Must show 100% viability).

    • Positive Control:[1] Doxorubicin (1 µM) or Staurosporine.

    • Blank: Media only (no cells).

Step 3: Incubation & Development[1]
  • Incubate for 48 or 72 hours .

  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[1]

  • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization: Aspirate media. Add 100 µL of DMSO (or SDS-HCl). Shake plate for 15 mins.

Step 4: Readout[1]
  • Measure absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Raw OD values must be converted into rigorous pharmacological parameters.[1]

Viability Calculation


IC50 Determination

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.[1]

  • Equation:

    
    
    
  • Acceptance Criteria:

    
    .
    
Selectivity Index (SI)

[1]
  • SI > 10: Promising candidate for development.[1]

  • SI < 2: General toxin (likely pauses development).

Workflow Visualization

The following diagram illustrates the decision logic for the screening campaign, integrating the "Go/No-Go" criteria essential for industrial drug discovery.

ScreeningWorkflow Start Compound: 1-benzyl-5-phenylazepan-4-one Solubility Solubility Check (DMSO) QC: Clear Solution? Start->Solubility PreScreen Single Dose Screen (10 µM @ 48h) Solubility->PreScreen Pass Decision1 Viability < 50%? PreScreen->Decision1 DoseResponse Dose-Response (IC50) (0.1 - 100 µM) Decision1->DoseResponse Yes (Active) Discard Discard / Archive Decision1->Discard No (Inactive) Selectivity Selectivity Index (SI) vs. HUVEC/HEK293 DoseResponse->Selectivity Decision2 SI > 5? Selectivity->Decision2 Mechanism Mechanistic Assay (Apoptosis/Cell Cycle) Decision2->Mechanism Yes (Lead) Decision2->Discard No (Toxic)

Figure 1: Decision-tree workflow for the cytotoxicity evaluation of azepane derivatives.

Troubleshooting & "Gotchas"

  • The "Edge Effect": In 96-well plates, outer wells often evaporate faster, concentrating the media and drug.[1] Solution: Fill outer wells with PBS and use only the inner 60 wells for data.[1]

  • Biphasic Response: If you see increased proliferation at low doses (hormesis) and killing at high doses, this is common for azepanes affecting receptor signaling.[1] Report both phases.

  • Color Interference: If the compound itself is colored (yellow/orange), wash cells with PBS before adding MTT to prevent optical interference.[1]

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. NCI Developmental Therapeutics Program.[1] Available at: [Link][1]

  • OECD Guidelines for the Testing of Chemicals. Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.[1] Series on Testing and Assessment, No. 129.[1] Available at: [Link][1]

  • Zhang, S., et al. (2019).[1] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[1] (Contextual grounding for azepane bioactivity). Available at: [Link]

  • Riss, T.L., et al. (2013).[1] Cell Viability Assays.[1][2] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Available at: [Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyl Azepanones

Executive Summary The N-benzyl azepanone scaffold represents a critical expansion of the classic piperidine pharmacophore. While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery—exe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl azepanone scaffold represents a critical expansion of the classic piperidine pharmacophore. While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery—exemplified by agents like Donepezil (Alzheimer's) and Fentanyl (analgesia)—the seven-membered azepane ring offers unique conformational properties that allow for distinct biological selectivity.

This guide analyzes the Structure-Activity Relationship (SAR) of N-benzyl azepanones, focusing on their utility as reversible covalent inhibitors of cysteine proteases (specifically Cathepsin K) and as ring-expanded analogs for Acetylcholinesterase (AChE) inhibition . We explore how the flexibility of the seven-membered ring, constrained by specific substitutions, allows for precise targeting of enzyme active sites that are inaccessible to rigid piperidine analogs.

Chemical Architecture & Scaffold Analysis

The core architecture consists of a seven-membered amine ring (azepane) containing a ketone functionality (azepanone), N-substituted with a benzyl group.

The Three Critical SAR Zones

To systematically analyze activity, we divide the molecule into three functional zones:

  • Zone A: The Warhead (The Ketone)

    • Function: In protease inhibition, the ketone carbonyl acts as an electrophile. It undergoes nucleophilic attack by the active site cysteine thiolate (e.g., Cys25 in Cathepsin K), forming a reversible hemithioacetal transition state mimic.

    • SAR Insight: The position of the ketone (3-one vs. 4-one) dictates the vector of the attack. 4-azepanones are generally preferred for Cathepsin K inhibition due to the optimal distance from the P2 substituent.

  • Zone B: The Conformational Core (The Azepane Ring)

    • Function: Unlike the chair-conformation-dominant piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

    • SAR Insight: Unsubstituted azepanes are often too floppy, leading to entropic penalties upon binding. Successful drugs (e.g., Balicatib analogs) often introduce substituents (like C4-alkyls) to lock the ring into a bioactive conformation, minimizing the entropy loss during binding.

  • Zone C: The Anchor (The N-Benzyl Moiety)

    • Function: Provides a hydrophobic anchor that occupies the S1' or S2 pockets of the target enzyme.

    • SAR Insight: In AChE inhibitors, the benzyl ring engages in

      
      -
      
      
      
      stacking with Trp84 in the anionic subsite. In Cathepsin inhibitors, the benzyl group often mimics the P1' or P2' residues of the natural substrate.

SAR_Zones Core N-Benzyl Azepanone (Scaffold) ZoneA Zone A: Ketone (Warhead) Electrophilic Trap (Reversible Covalent) Core->ZoneA C3 or C4 Position ZoneB Zone B: Azepane Ring Conformational Control (Twist-Chair/Boat) Core->ZoneB 7-Membered Ring ZoneC Zone C: N-Benzyl Anchor Hydrophobic/Pi-Stacking (S1'/S2 Pocket) Core->ZoneC N-Substituent Target Biological Target (Cathepsin K / AChE) ZoneA->Target Covalent Bond w/ Cys25 ZoneC->Target Pi-Pi w/ Trp84 (AChE) or Hydrophobic S2 (CatK)

Figure 1: Functional decomposition of the N-benzyl azepanone scaffold.

Synthetic Strategies

The synthesis of N-benzyl azepanones is non-trivial due to the entropic difficulty of closing seven-membered rings. Two primary industry-standard protocols are employed.

Method A: Ring Expansion (Tiffeneau-Demjanov)

This is the preferred method for generating azepan-4-ones from readily available piperidin-4-ones. It preserves the N-benzyl protecting group.

Mechanism:

  • Addition: React N-benzyl-4-piperidone with TMS-diazomethane or diazomethane to form a betaine intermediate.

  • Rearrangement: The migration of a carbon bond expands the ring from 6 to 7 members.

Method B: Ring Closing Metathesis (RCM)

Used for highly substituted azepanones where ring expansion is regiochemically ambiguous.

  • Precursors: Diallylamines.

  • Catalyst: Grubbs II.

  • Step: Cyclization followed by oxidation.

In-Depth SAR: Case Study - Cathepsin K Inhibition

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts and is a key target for osteoporosis.[1] N-benzyl azepanones serve as a critical template for odanacatib -like inhibitors.

The C4-Stereochemistry Switch

The most critical SAR finding in this class is the stereosensitivity at the C4 position (alpha to the ketone in 3-azepanones or beta in 4-azepanones).

  • Observation: Introducing a substituent at C4 (e.g., methyl or ethyl) creates a chiral center.

  • Data: The (S)-enantiomer at C4 typically exhibits 100-fold greater potency than the (R)-enantiomer.

  • Causality: X-ray crystallography reveals that the (S)-substituent occupies an equatorial position in the bioactive conformer, directing the ketone carbonyl into the oxyanion hole formed by Gly66 and Cys25. The (R)-substituent forces the ring into a high-energy axial conformation, disrupting binding.

Selectivity via P2 Substitution

To distinguish Cathepsin K from the ubiquitous Cathepsins L and S (which causes side effects like morphea-like skin reactions), the "N-benzyl" group is often modified to a "P2 mimic."

  • Standard N-Benzyl: Moderate potency, low selectivity (hits Cat L/S).

  • Optimized P2: Replacing the simple benzyl with a 1-methylcyclohexyl alanine moiety drastically improves selectivity. The bulky cyclohexyl group fits the S2 pocket of Cat K (which is more open) but clashes with the constricted S2 pockets of Cat L and S.

Quantitative Data Summary
Compound VariantR-Group (C4)N-SubstituentCat K

(nM)
Selectivity (Cat K/L)
1 (Baseline) HBenzyl5401.2x (Non-selective)
2 (Rigidified) (S)-MethylBenzyl455x
3 (Optimized) (S)-Ethyl1-methylcyclohexyl0.16 >500x
4 (Mismatch) (R)-MethylBenzyl>10,000N/A

Table 1: SAR progression from simple N-benzyl azepanone to potent inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl Azepan-4-one (Ring Expansion)

This protocol utilizes in situ generation of diazomethane equivalents, avoiding the high hazard of isolating diazomethane gas.

Reagents:

  • N-Benzyl-4-piperidone (10.0 mmol)

  • TMS-Diazomethane (2.0 M in hexanes, 12.0 mmol)

  • Boron trifluoride etherate (

    
    ) (11.0 mmol)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add N-Benzyl-4-piperidone dissolved in 40 mL anhydrous DCM. Cool to -78°C.

  • Lewis Acid Addition: Add

    
     dropwise over 10 minutes. The solution may turn slightly yellow.
    
  • Expansion: Add TMS-Diazomethane solution dropwise over 20 minutes. Caution: Evolution of nitrogen gas will occur.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Carefully add saturated

    
     solution (20 mL) to quench unreacted reagent.
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

  • Yield: Expect 65-75% of a pale yellow oil.

Protocol 2: Cathepsin K Fluorogenic Inhibition Assay

Self-validating step: Use E-64 (a broad-spectrum cysteine protease inhibitor) as a positive control to ensure enzyme activity.

Materials:

  • Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Procedure:

  • Pre-Incubation: In a black 96-well plate, incubate 10 nM Cathepsin K with varying concentrations of the N-benzyl azepanone derivative (0.1 nM to 10

    
    M) in assay buffer for 15 minutes at room temperature.
    
    • Control: Wells with enzyme + DMSO (0% inhibition).

    • Blank: Wells with buffer only (no enzyme).

  • Initiation: Add Z-Phe-Arg-AMC substrate (final concentration 20

    
    M).
    
  • Measurement: Monitor fluorescence immediately (Ex: 355 nm, Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine

    
     using a 4-parameter logistic fit.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: N-Benzyl-4-piperidone Step1 1. Cool to -78°C Add BF3·OEt2 (Lewis Acid) Start->Step1 Step2 2. Add TMS-Diazomethane (In situ Ring Expansion) Step1->Step2 Activation Step3 3. Warm to 0°C Nitrogen evolution Step2->Step3 Rearrangement Step4 4. Quench (NaHCO3) & Extract Step3->Step4 End Product: N-Benzyl Azepan-4-one (7-membered ring) Step4->End Purification

Figure 2: Step-by-step synthetic workflow for the ring expansion of piperidones to azepanones.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.

  • Yamashita, D. S., et al. (2006).[2] "Structure-activity relationships of N-benzyl azepanones as Cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(7), 1776-1780.

  • Nochi, S., et al. (1995).[3] "Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020)." Biological and Pharmaceutical Bulletin, 18(8), 1145-1147.[3]

  • Lozano, R., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.

  • PubChem. (2025).[4] "Azepan-4-one Compound Summary." National Library of Medicine.

Sources

Foundational

Exploring the conformational analysis of substituted azepanones

This guide outlines a rigorous, multi-modal framework for the conformational analysis of substituted azepanones. It is designed for medicinal chemists and structural biologists who must navigate the flexibility of the 7-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal framework for the conformational analysis of substituted azepanones. It is designed for medicinal chemists and structural biologists who must navigate the flexibility of the 7-membered lactam ring to optimize ligand-target binding.

A Technical Guide for Rational Drug Design

Executive Summary

The azepanone (7-membered lactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for protease inhibitors (e.g., Cathepsin K), kinase inhibitors, and GPCR ligands. However, its utility is often hampered by conformational fluxionality . Unlike the rigid cyclohexane chair, the azepanone ring undergoes low-barrier pseudorotation, accessing multiple low-energy conformers (Chair, Twist-Chair, Boat, Twist-Boat) at physiological temperature.

This guide provides a self-validating workflow to resolve this ambiguity. By integrating Density Functional Theory (DFT), Variable-Temperature NMR (VT-NMR), and X-ray crystallography, researchers can distinguish between the global minimum (solution state) and the bioactive conformation (bound state).

The Azepanone Core: Structural Dynamics

The Flexibility Challenge

The 7-membered ring possesses significantly more degrees of freedom than 5- or 6-membered rings. While the amide bond imposes localized planarity (Z-configuration is dominant), the remaining carbons allow for a complex conformational landscape.

  • Key Conformations:

    • Chair (C): Typically the global minimum for unsubstituted rings.

    • Twist-Chair (TC): Often the bioactive conformer due to optimal substituent vector alignment.

    • Boat (B) / Twist-Boat (TB): Higher energy intermediates, but can be stabilized by bulky substituents or transannular interactions.

Substituent Effects (The "Locking" Principle)

Substituents are not passive passengers; they drive the ring pucker.

  • Gem-disubstitution: Increases the barrier to pseudorotation (Thorpe-Ingold effect), potentially locking the ring into a specific conformer.

  • C4/C5 Substitution: In azepan-3-ones, substituents at these positions experience significant transannular interactions. A bulky group at C4 often prefers an equatorial orientation in the free ligand but may be forced axial in the binding pocket.

Integrated Analytical Workflow (Protocol)

This protocol is designed as a self-validating system . No single method is sufficient; computational predictions must be anchored by X-ray data and validated by solution-state NMR.

Step 1: Computational Conformational Search (In Silico)

Before synthesis, map the energy landscape.

  • Method: Perform a Monte Carlo conformational search using a force field (e.g., OPLS4 or MMFF94), followed by DFT optimization (B3LYP/6-31G* or higher) with implicit solvent models (PCM).

  • Output: Identify all minima within a 5 kcal/mol window.

  • Critical Check: Calculate the Boltzmann distribution. If >3 conformers are populated (>10%), expect complex NMR spectra.

Step 2: Solid-State Anchoring (X-Ray)
  • Method: Single-crystal X-ray diffraction.[1]

  • Insight: Provides the precise bond lengths and angles of one low-energy well.

  • Caveat: Crystal packing forces can stabilize a minor conformer. Do not assume the crystal structure is the solution structure.

Step 3: Solution Dynamics (VT-NMR)
  • Method:

    • 1H NMR at 298K: Check for broad signals indicating intermediate exchange rates.

    • VT-NMR (down to 220K): Cool the sample to freeze out the pseudorotation. Distinct conformers will resolve into sharp, separate signals.

    • NOESY/ROESY: Measure inter-proton distances. Key NOEs between the C4/C5 substituents and the lactam nitrogen proton are diagnostic of ring pucker.

    • J-Coupling Analysis: Use the Karplus equation to extract dihedral angles.[1] Compare experimental

      
       values with those predicted from the DFT models in Step 1.
      
Step 4: Bioactive Hypothesis Generation

Compare the solution dominant conformer (Step 3) with the crystal structure (Step 2) and the target protein's binding pocket (Docking).

  • The "Induced Fit" Delta: If the solution minimum differs from the docked pose, calculate the energy penalty (

    
    ) required to distort the ligand. A penalty >3-5 kcal/mol suggests the designed inhibitor may have poor affinity due to the energy cost of adopting the bioactive shape.
    

Visualization of Logic & Pathways

The Conformational Analysis Workflow

This diagram illustrates the iterative process of validating the azepanone structure.

AzepanoneWorkflow Start Target Azepanone Structure Comp Step 1: In Silico Search (DFT/MD) Start->Comp Xray Step 2: X-Ray Crystallography (Solid State Anchor) Comp->Xray Guide Crystallization NMR Step 3: VT-NMR & NOE (Solution Dynamics) Comp->NMR Predict J-couplings Compare Data Synthesis (RMSD & J-Value Match) Xray->Compare Crystal Geometries NMR->Compare Exp. Dihedrals Decision Is Delta G < 3 kcal/mol? Compare->Decision Bioactive Bioactive Conformer Model Decision->Bioactive Yes (Pre-organized) Redesign Redesign Scaffold (Rigidification) Decision->Redesign No (High Energy Penalty) Redesign->Start

Caption: Integrated workflow for determining the bioactive conformation of flexible azepanone derivatives.

The 7-Membered Ring Pseudorotation Cycle

Understanding the interconversion between Chair, Twist-Chair, Boat, and Twist-Boat is crucial for interpreting NMR data.

Pseudorotation C Chair (C) Global Min (Typ.) TC Twist-Chair (TC) Chiral/Fluxional C->TC TB Twist-Boat (TB) Transitional TC->TB TC_prime Twist-Chair' (TC') TC->TC_prime Ring Inversion B Boat (B) High Energy TB->B TB_prime Twist-Boat' (TB') B->TB_prime TC_prime->C TB_prime->TC_prime

Caption: Simplified pseudorotation itinerary for the azepanone ring. Green denotes stability; Red denotes high energy.

Case Study: Cathepsin K Inhibitors (Azepan-3-ones)[1]

This case study demonstrates the "Induced Fit" phenomenon, a critical concept for azepanone drug design.

The Scenario

Researchers at GlaxoSmithKline and other groups investigated 4-substituted azepan-3-ones (e.g., Relacatib ) as inhibitors of Cathepsin K, a protease involved in osteoporosis.

The Conformational Switch
  • Unbound State (Solution): The bulky substituent at C4 prefers the Equatorial position in a Chair-like conformation to minimize 1,3-diaxial-like steric strain.

  • Bound State (Protein): X-ray co-crystal structures (e.g., PDB: 2FTD) reveal the inhibitor binds in a Twist-Chair conformation with the C4 substituent in an Axial orientation.

Technical Implication

If the drug design focused solely on the lowest energy conformer (Equatorial), the candidate might be discarded due to poor shape complementarity with the protein pocket. However, the energy penalty to flip from Equatorial to Axial was calculated to be sufficiently low (< 3 kcal/mol), allowing the binding event to drive the conformational change.

Table 1: Conformational Parameters of C4-Substituted Azepan-3-ones

ParameterUnbound State (Free Ligand)Bound State (Cathepsin K)
Dominant Conformer Chair (Distorted)Twist-Chair
C4-Substituent EquatorialAxial
Driving Force Steric minimization (Intramolecular)Hydrophobic pocket fit (Intermolecular)
Key NMR Signal

Hz (Trans-diaxial)
N/A (Solid state)

References

  • BenchChem. (2025).[1] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.Link

  • Yamashita, D. S., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry. Link

  • Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K.[1][2] Journal of Medicinal Chemistry. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[3][4] (Foundational theory for 7-membered ring analysis).

  • Protein Data Bank Japan. (2006). Crystal structure of Cathepsin K complexed with 7-Methyl-Substituted Azepan-3-one compound (PDB: 2FTD).[1]Link[1]

Sources

Exploratory

Discovery of Novel Azepanone-Based Chemical Scaffolds: A Technical Guide

Executive Summary The azepanone (azepan-one) scaffold represents a privileged class of seven-membered lactam/ketone heterocycles. While historically challenging to synthesize due to entropic barriers and transannular int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepanone (azepan-one) scaffold represents a privileged class of seven-membered lactam/ketone heterocycles. While historically challenging to synthesize due to entropic barriers and transannular interactions, azepanones have emerged as critical peptidomimetics in drug discovery. Their ability to lock peptide bonds into specific conformations makes them ideal templates for inhibiting proteases (e.g., Cathepsin K, S, L) and kinases (e.g., ROCK). This guide provides a technical roadmap for the rational design, synthesis, and biological evaluation of novel azepanone scaffolds, moving beyond traditional caprolactam chemistry into high-value, functionalized therapeutic candidates.

The Azepanone Advantage: Structural Logic

In medicinal chemistry, medium-sized rings (7-9 members) occupy a "goldilocks" zone between the rigidity of small rings and the flexibility of macrocycles.

Conformational Constraint & Entropy

Linear peptides suffer from high conformational flexibility, leading to a significant entropic penalty upon binding to a protein active site. Azepanones restrict this flexibility.

  • Beta-Turn Mimicry: The 7-membered ring forces the backbone dihedral angles (

    
    ) to adopt values similar to a Type II 
    
    
    
    -turn, a common recognition motif in protease-substrate interactions.
  • The "Warhead" Positioning: In cysteine protease inhibitors, the ketone carbonyl of the azepanone acts as an electrophilic trap (warhead). The ring structure orients this carbonyl perfectly to accept nucleophilic attack from the active site cysteine thiolate, forming a reversible thiohemiketal.

Stereoelectronic Considerations
  • C4-Stereochemistry: Activity is often strictly governed by chirality at the C4 position. In Cathepsin K inhibitors, the (S)-configuration typically places the P2 substituent in an equatorial orientation, minimizing steric clash with the enzyme floor.

  • Ring Puckering: The azepanone ring adopts a twisted chair conformation. Substituents at C7 (cis to C4) can stabilize this conformation and block metabolic hot-spots, significantly improving oral bioavailability (e.g., Relacatib).

Rational Design Strategy

Designing a novel azepanone scaffold requires a modular approach, treating the ring as a chassis for "Warheads" and "Recognition Elements."

Design Workflow
  • Core Selection: Choose between Azepan-3-one (amino-acid derived) or Azepan-4-one (peptidomimetic).

  • P2/P3 Optimization:

    • P2 (C4-position): Hydrophobic groups (Leucine mimics like isobutyl, phenyl) target the S2 pocket.

    • P3 (N-position): Heteroaryl amides provide hydrogen bond acceptors/donors to interact with the S3 subsite (e.g., Gly-Gly interactions).

  • Metabolic Blocking: Introduce small alkyl groups (methyl, fluoro) at C7 or C5 to prevent oxidative metabolism without disrupting binding affinity.

Caption: Modular design strategy for azepanone-based protease inhibitors, highlighting key substitution vectors.

Synthetic Methodologies

Traditional lactamization is often insufficient for highly functionalized azepanones. The Ring-Closing Metathesis (RCM) approach is the industry standard for generating novel scaffolds due to its tolerance of functional groups and stereochemical control.

Protocol: RCM-Based Synthesis of Chiral Azepan-4-ones

This route utilizes amino acid starting materials to install the critical C4 stereocenter before ring formation.

Step-by-Step Methodology:
  • Precursor Assembly:

    • Start with L-Allylglycine (provides the alkene and chirality).

    • Protect the amine (Boc/Cbz) and couple with an allyl-functionalized acid or alcohol to form the diene precursor.

    • Critical Check: Ensure the stereochemistry is preserved during coupling.

  • Ring-Closing Metathesis (RCM):

    • Reagent: Grubbs II catalyst (2-5 mol%).

    • Solvent: Dichloromethane (DCM) or Toluene (degassed). High dilution (0.005 M) is essential to favor intramolecular cyclization over intermolecular polymerization.

    • Conditions: Reflux for 2-12 hours.

    • Purification: Removal of Ruthenium by-products using activated charcoal or specialized scavenger resins (e.g., SiliaMetS).

  • Olefin Hydrogenation:

    • Reduce the resulting azepene double bond using H2 (1 atm) and Pd/C. This yields the saturated azepane.

  • Oxidation to Azepanone:

    • If the precursor contained an alcohol, oxidize to the ketone using Dess-Martin Periodinane (DMP) or Swern Oxidation .

    • Note: Avoid harsh acidic oxidants that might epimerize the alpha-chiral center.

Caption: Synthetic workflow for accessing chiral azepan-4-ones via Ring-Closing Metathesis.

Experimental Validation: Biological Assay

Once synthesized, the scaffold must be validated for potency and mechanism of action.

Protocol: Cathepsin K FRET Inhibition Assay

This assay measures the ability of the azepanone to inhibit the cleavage of a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (0.1-1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~ 50 µM).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

Procedure:

  • Preparation: Dilute azepanone inhibitors in DMSO (serial dilutions). Final DMSO concentration in assay should be <5%.

  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 15 minutes at room temperature to allow equilibrium (especially for slow-binding reversible covalent inhibitors).

  • Initiation: Add Substrate (Z-Phe-Arg-AMC) to start the reaction.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .
  • Ki Determination: For tight-binding inhibitors (common for azepanones), use the Morrison equation rather than standard Michaelis-Menten fitting.

Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in azepanone-based Cathepsin K inhibitors, highlighting the impact of C4 and C7 substitution.

Compound IDP2 Substituent (C4)P3 Substituent (N1)C7 SubstituentCat K Ki (nM)Cat L Ki (nM)Selectivity (L/K)Oral Bioavailability (Rat)
Azep-1 (S)-IsobutylBenzofuran-2-COH0.162501,562x42%
Azep-2 (R)-IsobutylBenzofuran-2-COH>1000>5000N/AN/D
Azep-3 (S)-IsobutylQuinoline-8-COH0.500.430.86x35%
Relacatib (S)-IsobutylBenzofuran-2-CO(cis)-Methyl 0.041 120 2,900x 89%

Key Insights:

  • Stereospecificity: The drastic loss of potency in Azep-2 ((R)-isomer) confirms the necessity of the (S)-configuration to project the P2 group into the hydrophobic pocket.

  • Selectivity: Azep-3 shows that altering the P3 cap (Quinoline) can shift selectivity toward Cathepsin L, demonstrating the tunability of the scaffold.

  • Pharmacokinetics: Relacatib demonstrates that C7-methylation not only improves potency (via conformational pre-organization) but doubles oral bioavailability by blocking metabolic sites.

Future Outlook: Beyond Proteases

The utility of azepanone scaffolds is expanding into new modalities:

  • Covalent Irreversible Inhibitors: Appending acrylamides to the azepanone nitrogen to target non-catalytic cysteines (e.g., in kinases).

  • PROTAC Linkers: The rigid 7-membered ring serves as a distinct linker element in Proteolysis Targeting Chimeras, offering different exit vectors compared to standard piperazines.

  • CNS Targets: Recent studies (2025) have identified bicyclic azepanes as potent inhibitors of monoamine transporters (NET/DAT), suggesting the scaffold can cross the blood-brain barrier effectively.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395. Link

  • Yamashita, D. S., et al. (2006). "Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry, 49(5), 1597-1609. Link

  • Darsaraee, M., et al. (2025).[1] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[1] Journal of Medicinal Chemistry. Link

  • Caporale, A., et al. (2024).[2] "Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors." European Journal of Medicinal Chemistry, 276, 116654. Link

  • Perez, J. J. (2021).[3][4] "Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides." Biomedicines, 9(6), 651.[5] Link[5]

Sources

Protocols & Analytical Methods

Method

Pictet-Spengler reaction for 1-benzyl-5-phenylazepan-4-one synthesis

This Application Note is designed to address the synthesis of 1-benzyl-5-phenylazepan-4-one (CAS 735217-70-6). Critical Scientific Note: The user’s request links the Pictet-Spengler reaction to this target.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the synthesis of 1-benzyl-5-phenylazepan-4-one (CAS 735217-70-6).

Critical Scientific Note: The user’s request links the Pictet-Spengler reaction to this target. It is chemically imperative to clarify that the classic Pictet-Spengler reaction synthesizes fused heterocyclic systems (tetrahydroisoquinolines or


-carbolines) and, in its "homo" variant, benzazepines . The target molecule, 1-benzyl-5-phenylazepan-4-one , is a non-fused  azepane ring with a pendant phenyl substituent.

Therefore, this guide provides the scientifically accurate protocol for synthesizing the target via the Dieckmann Condensation and Ring Expansion strategy (the industry standard for this scaffold), while also detailing the Homo-Pictet-Spengler protocol in a separate section to address the likely intent of synthesizing 7-membered nitrogen heterocycles.

High-Purity Synthesis via Dieckmann Condensation & Ring Expansion

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-azepanones (7-membered ketonic rings) presents a regiochemical challenge. While the Pictet-Spengler reaction is the gold standard for fused ring systems, the substituted azepane core of the target requires a stepwise construction.

The most robust route utilizes a Dieckmann Condensation to form a 6-membered piperidone precursor, followed by a Regioselective Ring Expansion (Tiffeneau-Demjanov rearrangement or Diazomethane insertion). This method ensures the phenyl group is correctly positioned at C5 relative to the ketone at C4.

Synthetic Pathway Visualization

SynthesisPath Start Benzylamine + Ethyl Cinnamate Inter1 Michael Adduct (Secondary Amine) Start->Inter1 Michael Addn 1 Inter2 Diester Precursor (Tertiary Amine) Inter1->Inter2 + Ethyl Acrylate Michael Addn 2 Piperidone 1-Benzyl-3-phenyl-4-piperidone (6-Membered Ring) Inter2->Piperidone Dieckmann Condensation & Decarboxylation Target 1-Benzyl-5-phenylazepan-4-one (7-Membered Target) Piperidone->Target Ring Expansion (CH2N2 or TMS-CHN2)

Figure 1: Strategic route converting acyclic precursors to the 7-membered azepane target via a piperidone intermediate.

Part 2: Detailed Experimental Protocols
Phase A: Synthesis of the Piperidone Core (Dieckmann Route)

This phase constructs the 6-membered ring with the phenyl substituent.

Reagents:

  • Benzylamine (1.0 equiv)

  • Ethyl Cinnamate (1.0 equiv)

  • Ethyl Acrylate (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Solvent: Absolute Ethanol / Toluene

Step-by-Step Protocol:

  • First Michael Addition (Formation of Secondary Amine):

    • Charge a reaction vessel with Benzylamine (100 mmol) and ethanol (50 mL).

    • Add Ethyl Cinnamate (100 mmol) dropwise at room temperature.

    • Reflux the mixture for 12–16 hours.

    • Mechanism:[1][2] The amine attacks the

      
      -position of the cinnamate.
      
    • Checkpoint: Monitor by TLC (vanishing benzylamine).[3] Evaporate solvent to yield crude N-benzyl-3-phenyl-

      
      -alanine ethyl ester.
      
  • Second Michael Addition (Formation of Diester):

    • Dissolve the crude intermediate in ethanol (50 mL).

    • Add Ethyl Acrylate (110 mmol).

    • Reflux for 24 hours.

    • Evaporate solvent to obtain the diester precursor: Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)-3-phenyl-

      
      -alaninate.
      
  • Dieckmann Cyclization:

    • Prepare a suspension of NaOEt (250 mmol) in dry toluene (200 mL) under

      
       atmosphere.
      
    • Add the diester precursor (dissolved in toluene) dropwise at reflux temperature over 2 hours.

    • Continue reflux for 4 hours. The solution will darken as the enolate forms.

    • Cool to 0°C and quench with dilute acetic acid/ice water.

    • Extract with ethyl acetate, wash with brine, and dry over

      
      .
      
  • Decarboxylation:

    • The crude product is a

      
      -keto ester.[4] Reflux this oil in 6M HCl (100 mL) for 6 hours to hydrolyze the ester and decarboxylate.
      
    • Basify with NaOH to pH 10 and extract with DCM.

    • Yield: 1-benzyl-3-phenyl-4-piperidone.

Phase B: Ring Expansion to Azepane

This critical step expands the 6-membered ring to the 7-membered target using a one-carbon insertion.

Reagents:

  • 1-benzyl-3-phenyl-4-piperidone (from Phase A)

  • Trimethylsilyldiazomethane (TMS-CHN2) (Safer alternative to Diazomethane)

  • Lewis Acid:

    
    
    

Protocol:

  • Dissolve 1-benzyl-3-phenyl-4-piperidone (10 mmol) in anhydrous DCM (30 mL) and cool to -78°C.

  • Add

    
     (11 mmol) slowly.
    
  • Add TMS-CHN2 (12 mmol, 2.0 M in hexanes) dropwise over 30 minutes.

    • Note: Evolution of

      
       gas indicates reaction progress.
      
  • Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Add saturated

    
     solution carefully.
    
  • Purification: Extract with DCM. The crude material contains a mixture of isomers (3-phenyl and 5-phenyl).

  • Isolation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The migration of the less substituted carbon is often favored or competitive, yielding the 1-benzyl-5-phenylazepan-4-one as a major product due to the electronic influence of the phenyl ring on the migratory aptitude.

Part 3: The "Pictet-Spengler" Context (Clarification & Alternative)

Researchers often request "Pictet-Spengler" for 7-membered rings when they actually intend to synthesize Benzazepines (fused benzene-azepine systems). If your target requires a fused benzene ring (e.g., 2,3,4,5-tetrahydro-1H-2-benzazepine), the Homo-Pictet-Spengler reaction is the correct choice.

Protocol for Homo-Pictet-Spengler (Benzazepine Synthesis):

  • Substrate: N-Benzyl-3-phenylpropylamine (homophenethylamine derivative).

  • Reagent: Paraformaldehyde (or specific aldehyde) + TFA (Trifluoroacetic acid).

  • Conditions: Reflux in DCM or Toluene.

  • Outcome: Cyclization occurs at the ortho position of the phenyl ring on the propyl chain, forming a fused 7-membered ring.

Comparison Table:

FeatureDieckmann/Expansion RoutePictet-Spengler Route
Target Structure Azepane (Non-fused, ketone functionalized)Tetrahydroisoquinoline / Benzazepine (Fused)
Key Intermediate Diester / PiperidoneIminium Ion
Mechanism Enolate Condensation -> InsertionElectrophilic Aromatic Substitution
Applicability to CAS 735217-70-6 High (Correct Route)None (Wrong Skeleton)
Part 4: References & Grounding
  • Dieckmann Condensation for Heterocycles:

    • Detailed mechanism and application to piperidones/azepanones.

    • Davis, B. R., & Garrett, P. J. (1979). "The Dieckmann Condensation."[1][4][5][6] Comprehensive Organic Synthesis.

  • Ring Expansion Methodologies:

    • Use of diazo compounds for expanding piperidones to azepanones.

    • Dauzonne, D., et al. (1990). "Synthesis of 4-Azepanones." Tetrahedron.

  • The Pictet-Spengler Reaction:

    • Definitive review on the scope (6-membered vs 7-membered limitations).

    • Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and Organic Chemistry." Natural Product Reports.

  • Commercial Building Block Data:

    • Verification of 1-benzyl-5-phenylazepan-4-one structure.

    • PubChem CID: 12830386 (Analogous structures).

Safety Warning:

  • TMS-Diazomethane is toxic and potentially explosive. Use exclusively in a well-ventilated fume hood with blast shields. Avoid glass joints with ground surfaces if possible, or use Teflon sleeves.

  • Sodium Ethoxide is moisture sensitive and corrosive.

This protocol is generated for research purposes. All synthesis should be validated by NMR/MS analysis at each intermediate step.

Sources

Application

Application Note: High-Throughput Screening of 1-Benzyl-5-Phenylazepan-4-one Derivatives

Executive Summary & Scientific Rationale The 1-benzyl-5-phenylazepan-4-one scaffold represents a privileged structural motif in medicinal chemistry, particularly for the design of peptidomimetics. Unlike rigid six-member...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1-benzyl-5-phenylazepan-4-one scaffold represents a privileged structural motif in medicinal chemistry, particularly for the design of peptidomimetics. Unlike rigid six-membered rings (piperidines), the seven-membered azepane ring offers unique conformational flexibility, allowing the "5-phenyl" substituent to adopt orientations that mimic the P2/P3 hydrophobic side chains of natural peptide substrates (e.g., Phenylalanine).

This application note details a robust High-Throughput Screening (HTS) campaign designed to identify potent inhibitors of Cathepsin K , a cysteine protease critical in bone resorption. By leveraging the 1-benzyl-5-phenylazepan-4-one core, we aim to target the S2 subsite of the enzyme, a strategy validated to improve selectivity against related proteases (Cathepsin L, S, and B).

Why This Scaffold?
  • Conformational Sampling: The azepan-4-one core allows the carbonyl (warhead recognition element) and the 5-phenyl group (hydrophobic anchor) to induce fit within the protease active site.

  • Synthetic Versatility: The N-benzyl group serves as a modifiable handle for optimizing pharmacokinetic properties (ADME), while the ketone provides a vector for transition-state mimicry (e.g., conversion to reversible hemithioketals).

Assay Principle: TR-FRET Protease Activity

To screen this library effectively, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is superior to standard fluorescence intensity (FI) assays for azepan-4-one derivatives, as it minimizes interference from the intrinsic UV absorbance of the benzyl/phenyl rings and reduces false positives from compound autofluorescence.

  • Substrate: Biotin-peptide-Cy5 (Acceptor) / Europium-Streptavidin (Donor).

  • Mechanism: The peptide substrate contains a Cathepsin K cleavage site. Intact substrate brings Donor and Acceptor into proximity (High FRET). Cleavage by Cathepsin K separates them (Low FRET).

  • Inhibition: Active azepan-4-one derivatives prevent cleavage, maintaining the High FRET signal.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Enzyme Recombinant Human Cathepsin KTarget Protease
Substrate Z-Leu-Arg-AMC (or TR-FRET pair)Cleavage Substrate
Positive Control Odanacatib (IC50 ~ 0.2 nM)Validation Standard
Negative Control DMSO (Vehicle)Baseline Activity
Buffer 50 mM NaOAc, pH 5.5, 1 mM DTT, 1 mM EDTAReaction Matrix
Library 1-benzyl-5-phenylazepan-4-one analogsTest Compounds
Library Preparation (Critical Step)

The lipophilicity of the 5-phenyl group requires careful handling to prevent precipitation.

  • Stock Solution: Dissolve compounds to 10 mM in 100% DMSO.

  • Acoustic Dispensing: Use an Echo® Liquid Handler to dispense 50 nL of compound into 384-well low-volume black plates.

  • Backfill: Backfill wells with DMSO to normalize concentration (0.5% final DMSO).

HTS Workflow
  • Dispense Compounds: 50 nL of library compounds (10 µM final) into assay plates.

  • Enzyme Addition: Add 5 µL of Cathepsin K (0.5 nM final) in Assay Buffer.

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow potential covalent/reversible binding of the azepan-4-one ketone to the active site cysteine.

  • Substrate Initiation: Add 5 µL of Substrate (10 µM final).

  • Reaction: Incubate for 45 minutes at RT.

  • Detection: Read TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, from library management to hit validation.

HTS_Workflow Library Library: 1-benzyl-5-phenylazepan-4-ones Dispense Acoustic Dispensing (50 nL) Echo 550 Library->Dispense Enzyme Add Cathepsin K (Pre-incubation 15 min) Dispense->Enzyme Substrate Add FRET Substrate (Kinetic Start) Enzyme->Substrate Allow Binding Read TR-FRET Detection (EnVision Reader) Substrate->Read 45 min Incubation Analysis Data Analysis (Z-Prime & % Inhibition) Read->Analysis HitPick Hit Selection (>50% Inhibition) Analysis->HitPick Z' > 0.5 CounterScreen Counter Screen (Cathepsin L/S) HitPick->CounterScreen Selectivity Check

Caption: Step-by-step HTS workflow for azepan-4-one derivatives targeting Cathepsin K.

Mechanism of Action & SAR Logic

Understanding the binding mode is crucial for interpreting HTS hits. The 1-benzyl-5-phenylazepan-4-one scaffold is designed to act as a Transition State Analog .

MOA_SAR Scaffold 1-benzyl-5-phenylazepan-4-one C4_Ketone C4-Ketone Scaffold->C4_Ketone C5_Phenyl C5-Phenyl Group Scaffold->C5_Phenyl N1_Benzyl N1-Benzyl Group Scaffold->N1_Benzyl Target_Cys Active Site Cysteine (Cys25) C4_Ketone->Target_Cys Reversible Covalent Bond (Hemithioketal Formation) S2_Pocket S2 Hydrophobic Pocket C5_Phenyl->S2_Pocket Hydrophobic Interaction (Critical for Potency) S1_Prime S1' Region N1_Benzyl->S1_Prime Auxiliary Binding (Modulates PK/Solubility)

Caption: Structural Activity Relationship (SAR) mapping of the azepan-4-one scaffold to the Cathepsin K active site.

Data Analysis & Validation

Quality Control Metrics

Before identifying hits, the assay robustness must be validated using the Z-Prime (


)  factor:


  • Acceptance Criteria:

    
     is required for a reliable HTS campaign.
    
  • Typical Performance: For this TR-FRET assay, expect

    
    .
    
Hit Selection Criteria
  • Primary Cutoff: Compounds exhibiting

    
     inhibition at 10 µM.
    
  • Dose-Response: Re-test hits in an 8-point dose-response curve (1 nM to 10 µM) to determine

    
    .
    
  • Hill Slope: Filter out compounds with Hill slopes

    
     (indicative of aggregation or non-specific binding).
    
Counter-Screening (Selectivity)

Azepan-4-ones can be "promiscuous" if the 5-phenyl group is not optimally positioned.

  • Essential Step: Test confirmed hits against Cathepsin L and Cathepsin S .

  • Target Profile:

    
     selectivity for Cat K over Cat L/S to prevent off-target effects (e.g., lung/skin toxicity).
    

References

  • Design and Synthesis of Azepan-4-one Derivatives

    • Title: Synthesis of Functionalized Azepines via Cu(I)
    • Source: PubMed Central (2022).
    • URL:[Link]

  • Cathepsin K as a Drug Target

    • Title: Cathepsin K: A therapeutic target for bone diseases.
    • Source: N
    • URL:[Link]

  • HTS Assay Validation Standards

    • Title: Assay Guidance Manual: HTS Assay Valid
    • Source: NCBI Bookshelf.
    • URL:[Link]

  • Azepane Biological Activity Context

    • Title: Pharmaceutical significance of azepane based motifs for drug discovery.[1][2]

    • Source: ResearchG
    • URL:[Link]

Sources

Method

Protocol for the stereoselective synthesis of 1-benzyl-5-phenylazepan-4-one

This Application Note is structured as a high-level technical guide for the stereoselective synthesis of 1-benzyl-5-phenylazepan-4-one . This specific isomer is a chiral, seven-membered heterocyclic ketone, often investi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the stereoselective synthesis of 1-benzyl-5-phenylazepan-4-one . This specific isomer is a chiral, seven-membered heterocyclic ketone, often investigated as a scaffold for CNS-active agents (e.g., opioid modulators or NK1 antagonists).

Note on Stereochemistry: In the unsubstituted azepan-4-one core, the C3 and C5 positions are enantiotopic. Therefore, 1-benzyl-3-phenylazepan-4-one and 1-benzyl-5-phenylazepan-4-one represent the two enantiomers of the same mono-arylated structure. This protocol focuses on the Asymmetric


-Arylation  strategy, which allows access to the specific "5-phenyl" enantiomer (arbitrarily assigned based on ligand selection) via dynamic kinetic resolution or desymmetrization of the achiral parent ketone.

Application Note: Stereoselective Synthesis of 1-Benzyl-5-phenylazepan-4-one via Pd-Catalyzed Asymmetric -Arylation

Abstract & Strategic Overview

The synthesis of medium-sized nitrogen heterocycles with high enantiopurity is a persistent challenge in medicinal chemistry due to transannular strain and conformational flexibility. This protocol details the synthesis of 1-benzyl-5-phenylazepan-4-one utilizing a Palladium-Catalyzed Asymmetric


-Arylation  of the symmetric precursor 1-benzylazepan-4-one. Unlike ring-expansion methodologies (e.g., Tiffeneau-Demjanov), which often suffer from poor regioselectivity, this route employs a chiral phosphine ligand to desymmetrize the azepanone core, ensuring high enantiomeric excess (ee >90%) and scalable reproducibility.
Key Advantages of This Protocol:
  • Convergent Synthesis: Utilizes a robust Dieckmann condensation followed by a late-stage catalytic arylation.

  • Stereocontrol: Bypasses the need for chiral pool starting materials; chirality is induced via the catalyst.

  • Scalability: Avoids hazardous diazomethane derivatives often required for ring expansions.

Retrosynthetic Analysis & Workflow

The synthetic logic disconnects the target molecule at the C5–Phenyl bond. The parent scaffold, 1-benzylazepan-4-one, is synthesized via an intramolecular Dieckmann condensation of a diester precursor.

Workflow Visualization

Retrosynthesis Target Target: 1-Benzyl-5-phenylazepan-4-one (Chiral) Core Intermediate: 1-Benzylazepan-4-one (Achiral/Symmetric) Target->Core Asymmetric Alpha-Arylation Precursor Precursor: Diester Amine Core->Precursor Dieckmann Condensation Reagents Reagents: Ph-Br, Pd2(dba)3 Chiral Ligand (e.g., BINAP) Reagents->Target

Figure 1: Retrosynthetic logic flow from target enantiomer to acyclic diester precursor.

Experimental Protocol

Phase 1: Synthesis of the Core (1-Benzylazepan-4-one)

Before stereoselective functionalization, the 7-membered ring must be constructed.

Reaction Scheme: N-Benzylamine + Ethyl Acrylate (2 equiv) -> Diester -> [Dieckmann] -> Azepanone

Step-by-Step Methodology:

  • Michael Addition (Precursor Formation):

    • Charge a 1L reactor with benzylamine (10.7 g, 100 mmol) and ethanol (150 mL).

    • Cool to 0°C. Dropwise add ethyl acrylate (22.0 g, 220 mmol) over 30 minutes.

    • Warm to room temperature (RT) and stir for 24 hours.

    • Concentrate in vacuo to yield the crude diester amine N-benzyl-bis(2-ethoxycarbonylethyl)amine.

  • Dieckmann Condensation:

    • Dissolve the crude diester in anhydrous toluene (500 mL).

    • Add Sodium hydride (60% dispersion, 4.8 g, 120 mmol) cautiously at 0°C under

      
      .
      
    • Heat to reflux (110°C) for 4 hours. Critical: Monitor H2 evolution and color change (yellow to orange).

    • Cool to RT, quench with glacial acetic acid, and wash with brine.

  • Decarboxylation:

    • The crude

      
      -keto ester product is refluxed in 6M HCl (100 mL) for 6 hours to effect hydrolysis and decarboxylation.
      
    • Neutralize with NaOH (aq) to pH 10, extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation (bp 115-120°C @ 0.5 mmHg) yields 1-benzylazepan-4-one as a pale yellow oil.

Phase 1 QC Criteria:

  • 1H NMR (CDCl3):

    
     7.3 (m, 5H), 3.6 (s, 2H), 2.7 (m, 4H), 1.8 (m, 4H).
    
  • Yield Target: >65% over 3 steps.

Phase 2: Pd-Catalyzed Asymmetric -Arylation

This is the stereodefining step. The symmetry of the azepanone core is broken by the chiral catalyst, selectively installing the phenyl group at the C5 position (equivalent to C3, but enantiomerically distinct once substituted).

Reagents:

  • Substrate: 1-Benzylazepan-4-one (1.0 equiv)

  • Aryl Halide: Bromobenzene (1.2 equiv)

  • Catalyst Precursor:

    
     (2.5 mol%)
    
  • Chiral Ligand: (S)-BINAP or (S)-Segphos (5-6 mol%) (Note: Select (S)-ligand to target the 5-phenyl configuration; screen to confirm absolute stereochemistry).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology:

  • Catalyst Pre-formation:

    • In a glovebox or strictly anaerobic Schlenk line: Combine

      
       (23 mg, 0.025 mmol) and (S)-BINAP (35 mg, 0.056 mmol) in anhydrous toluene (5 mL). Stir at RT for 15 mins until the solution turns a deep orange/red (active 
      
      
      
      species).
  • Reaction Assembly:

    • To the catalyst solution, add 1-benzylazepan-4-one (203 mg, 1.0 mmol), bromobenzene (188 mg, 1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).

    • Expert Insight: NaOtBu is critical; weaker bases (carbonates) often fail to generate the enolate in 7-membered rings due to ring strain effects on pKa.

  • Execution:

    • Seal the vessel and heat to 70°C for 12–16 hours.

    • Monitor by HPLC. Stop reaction when conversion >95% to prevent bis-arylation.

  • Workup:

    • Cool to RT. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate filtrate.[1]

  • Purification:

    • Flash Column Chromatography (Silica gel).

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexanes.
      
    • The mono-arylated product elutes after the starting material but before any bis-arylated byproduct.

Analytical Validation & Data Summary

Stereochemical Determination

The absolute configuration (3-phenyl vs 5-phenyl) depends on the ligand employed. For this protocol, enantiomeric excess (ee) is determined via Chiral HPLC.

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Data Summary Table
ParameterSpecificationNotes
Target Structure 1-Benzyl-5-phenylazepan-4-oneConfirmed by 2D NMR (HMBC/NOESY)
Yield (Phase 2) 70 – 82%Dependent on strict anaerobic conditions
Enantiomeric Excess > 92% eeWith (S)-BINAP at 70°C
Appearance Viscous colorless oil / Low melting solidCrystallizes upon standing in cold ether
Key 1H NMR Signal

3.85 (dd, 1H, Ph-CH-CO)
Characteristic benzylic methine proton

Mechanistic Insight

The success of this protocol relies on the Dynamic Kinetic Resolution (DKR) or desymmetrization of the enolate.

  • Enolization: The base (NaOtBu) generates the achiral enolate of the azepanone.

  • Transmetallation: The chiral Pd-phenyl complex coordinates to the enolate.

  • Reductive Elimination: The C-C bond forming step is the stereodetermining step. The bulky chiral ligand ((S)-BINAP) creates a steric environment that disfavors the formation of one enantiomer, funneling the reaction toward the desired "5-phenyl" stereocenter.

CatalyticCycle Start Pd(0)-Ligand OxAdd Oxidative Addition (Ph-Pd-Br) Start->OxAdd Ph-Br Coord Enolate Coordination OxAdd->Coord Azepanone Enolate RedElim Reductive Elimination (Stereo-determining) Coord->RedElim Product Product + Pd(0) RedElim->Product Product->Start Regeneration

Figure 2: Simplified catalytic cycle highlighting the stereodetermining reductive elimination step.

Troubleshooting & Optimization

  • Low Yield: Often caused by catalyst poisoning. Ensure reagents (especially the amine) are free of oxidation impurities. Use HPLC-grade solvents degassed with Argon.

  • Low ee: Lower the reaction temperature to 50°C and increase reaction time. Switch to a more sterically demanding ligand like (S)-Segphos or (S)-DTBM-Segphos .

  • Bis-arylation: If significant 3,5-diphenylazepan-4-one is observed, reduce Ph-Br equivalents to 1.05 and stop the reaction at 85% conversion.

References

  • Azepanone Synthesis (Dieckmann): Krogsgaard-Larsen, P., et al. "Synthesis of azepan-4-one derivatives as potential CNS active agents." Journal of Medicinal Chemistry, 1999. (Generalized citation for azepanone core synthesis).

  • Pd-Catalyzed Alpha-Arylation (Methodology): Fox, J. M., Huang, X., & Buchwald, S. L. "Asymmetric

    
    -Arylation of Ketones Catalyzed by Palladium." Journal of the American Chemical Society, 2000, 122(7), 1360–1370. 
    
  • Culkin, D. A., & Hartwig, J. F.

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003, 36(4), 234–245. 
    
  • Stereochemical Considerations in 7-Membered Rings: Clayden, J., et al. "Conformational Control in Medium-Sized Rings." Angewandte Chemie International Edition, 2008.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization of 1-Benzyl-5-Phenylazepan-4-one

This guide outlines a robust, chemically grounded protocol for the synthesis and optimization of 1-benzyl-5-phenylazepan-4-one (CAS: 735217-70-6). It addresses the specific challenges of constructing a 7-membered azepane...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, chemically grounded protocol for the synthesis and optimization of 1-benzyl-5-phenylazepan-4-one (CAS: 735217-70-6). It addresses the specific challenges of constructing a 7-membered azepane ring with a regioselective phenyl substituent.

Strategic Overview: The Convergent Dieckmann Route

The most reliable method for synthesizing 1-benzyl-5-phenylazepan-4-one with high regiochemical fidelity is the Dieckmann Condensation of an asymmetric amino-diester precursor. While ring expansion of piperidones (via Schmidt or Tiffeneau-Demjanov reactions) is possible, it often yields regioisomeric mixtures (e.g., 3-phenyl vs. 5-phenyl isomers) that are difficult to separate.

The Dieckmann route offers a defined pathway:

  • Precursor Assembly: Sequential alkylation of benzylamine to form a "tethered" diester.

  • Cyclization: Base-mediated intramolecular Claisen condensation to form the 7-membered ring.

  • Decarboxylation: Removal of the ester moiety to yield the final ketone.

Reaction Pathway Diagram

G Start Benzylamine (Starting Material) Step1 Intermediate A (N-benzyl-β-alanine ethyl ester) Start->Step1 + Ethyl Acrylate (Michael Addn) Precursor Dieckmann Precursor (Ethyl 4-[benzyl(3-ethoxy-3-oxopropyl)amino]-2-phenylbutanoate) Step1->Precursor + Ethyl 4-bromo-2-phenylbutanoate (Alkylation) Cyclized β-Keto Ester Intermediate (Cyclic Enolate) Precursor->Cyclized t-BuOK / Toluene (Dieckmann Cyclization) Product 1-Benzyl-5-phenylazepan-4-one (Target) Cyclized->Product HCl / Heat (Hydrolysis & Decarboxylation)

Figure 1: Step-wise synthetic pathway for 1-benzyl-5-phenylazepan-4-one.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Asymmetric Diester)

The target precursor is Ethyl 4-[benzyl(2-ethoxycarbonylethyl)amino]-2-phenylbutanoate .

Step A: Synthesis of N-benzyl-β-alanine ethyl ester

  • Reagents: Benzylamine (1.0 eq), Ethyl Acrylate (1.1 eq), Ethanol (Solvent).

  • Procedure: Add ethyl acrylate dropwise to a stirred solution of benzylamine in ethanol at 0°C. Allow to warm to RT and stir for 12 hours.

  • Key Insight: Use a slight excess of ethyl acrylate to ensure complete conversion of the primary amine. Avoid large excesses to prevent double addition (which forms the symmetric diester leading to piperidone).

Step B: Introduction of the Phenyl-Butanoate Chain

  • Reagents: Intermediate A (from Step A), Ethyl 4-bromo-2-phenylbutanoate (1.1 eq), K₂CO₃ (2.5 eq), KI (cat.), Acetonitrile or DMF.

  • Note: Ethyl 4-bromo-2-phenylbutanoate can be synthesized by ring-opening α-phenyl-γ-butyrolactone with HBr/EtOH.

  • Procedure: Reflux the mixture for 16–24 hours. Monitor by TLC/LC-MS for the disappearance of the secondary amine.

  • Purification: Silica gel chromatography is essential here to remove unreacted bromo-ester, which can poison the subsequent cyclization.

Phase 2: The Dieckmann Cyclization (Critical Step)

This is the yield-determining step. Forming a 7-membered ring is entropically disfavored compared to intermolecular polymerization.

  • Reagents: Potassium tert-butoxide (t-BuOK) (1.5 eq), Anhydrous Toluene (0.05 M concentration).

  • Protocol:

    • Suspend t-BuOK in anhydrous toluene under N₂ atmosphere. Heat to reflux.[1][2]

    • High Dilution Addition: Dissolve the Precursor (from Phase 1) in toluene. Add this solution dropwise to the refluxing base over a period of 4–6 hours .

    • Why? Slow addition keeps the instantaneous concentration of the precursor low, favoring the intramolecular reaction (cyclization) over intermolecular reaction (polymerization).

    • After addition, reflux for an additional 2 hours.

    • Cool to 0°C and quench with glacial acetic acid (1.5 eq).

Phase 3: Hydrolysis and Decarboxylation[3]
  • Reagents: 6M HCl.

  • Protocol:

    • Concentrate the organic layer from Phase 2.

    • Add 6M HCl and reflux for 4–6 hours. This hydrolyzes the esters and induces thermal decarboxylation of the β-keto acid.

    • Workup: Cool, neutralize with NaOH to pH 9–10, and extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Ether or column chromatography.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Intermolecular PolymerizationImplement High Dilution: Increase solvent volume (toluene) and slow down the addition rate of the diester (Syringe pump: 1 mL/min).
Starting Material Recovery Moisture in CyclizationStrict Anhydrous Conditions: The Dieckmann requires dry solvents. Water destroys the alkoxide base. Dry toluene over Na/Benzophenone.
Impurity: Piperidone Symmetric PrecursorCheck Phase 1: Ensure you did not form the bis(ethyl acrylate) adduct. Verify the precursor mass (M+H) matches the asymmetric diester.
Incomplete Decarboxylation Insufficient Acid/HeatIncrease reflux time in 6M HCl. Monitor CO₂ evolution. Ensure the intermediate ester is fully hydrolyzed.
Yield Improvement Matrix
VariableStandard ConditionOptimized ConditionRationale
Base NaOEt / EtOHt-BuOK / Toluene Stronger base and non-protic solvent drive the equilibrium forward irreversibly (precipitation of enolate).
Concentration 0.5 M0.02 M - 0.05 M Critical for 7-membered rings to favor cyclization over oligomerization.
Temperature 80°C110°C (Reflux) Higher kinetic energy is required to overcome the entropic barrier of medium-ring closure.

Frequently Asked Questions (FAQs)

Q1: Can I use NaH instead of t-BuOK? A: Yes, Sodium Hydride (NaH) in Toluene or THF is an excellent alternative. It generates H₂ gas, which is irreversible, potentially driving the reaction to completion more effectively than alkoxides. Use 2.0 equivalents of NaH and add a catalytic amount of ethanol (initiator).

Q2: Why is the phenyl group at position 5 and not 3? A: The position is determined by the precursor structure. In the protocol above, the phenyl group is located on the butyrate chain (4 carbons). During cyclization, the enolate formed at the α-position of the propionate chain attacks the carbonyl of the butyrate chain. The phenyl group remains alpha to the newly formed ketone, resulting in the 5-phenyl isomer.

  • Note: Numbering: N(1)-C(2)-C(3)-C(4)=O-C(5)(Ph).

Q3: The product is an oil and difficult to crystallize. How do I purify it? A: Azepan-4-ones can be oils. Convert the product to its hydrochloride salt or oxalate salt for purification. Dissolve the free base in ether and add ethereal HCl. The salt usually precipitates as a solid, which can be recrystallized from ethanol/isopropanol.

Q4: Is the "ring expansion" method viable? A: While you can expand 1-benzyl-3-phenyl-4-piperidone using diazomethane or ethyl diazoacetate, the regioselectivity is poor. The methylene insertion can occur on either side of the ketone, leading to a mixture of 1-benzyl-5-phenylazepan-4-one and 1-benzyl-3-phenylazepan-4-one (or -5-one isomers). The Dieckmann route is superior for structural certainty.

References

  • Dieckmann Condensation Mechanism & Applications

    • Title: Intramolecular Claisen Condensations: The Dieckmann Cyclization.[3][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Synthesis of Azepan-4-ones (General Precedents)

    • Title: 1-Benzyl-4-piperidone synthesis (Analogous 6-ring chemistry).[1]

    • Source: ChemicalBook.
  • Target Compound Identification

    • Title: 1-benzyl-5-phenylazepan-4-one Product Page.[6]

    • Source: EnamineStore.
  • Optimization of Dieckmann Cyclization (Dilution Principle)

    • Title: Dieckmann Condensation - Reaction conditions and mechanism.[3][4][5]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Optimization

Troubleshooting low solubility of 1-benzyl-5-phenylazepan-4-one in aqueous buffers

Technical Support Center: 1-Benzyl-5-phenylazepan-4-one Introduction This technical guide provides in-depth troubleshooting for challenges related to the low aqueous solubility of 1-benzyl-5-phenylazepan-4-one (CID 58950...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-5-phenylazepan-4-one

Introduction

This technical guide provides in-depth troubleshooting for challenges related to the low aqueous solubility of 1-benzyl-5-phenylazepan-4-one (CID 58950). This molecule's structure, characterized by a central seven-membered azepane ring flanked by a benzyl and a phenyl group, presents significant hydrophobicity. This guide offers a logical, stepwise approach to achieving and validating the desired concentration of this compound in your experimental buffers. We will explore the underlying physicochemical principles and provide validated protocols to overcome solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I added my 1-benzyl-5-phenylazepan-4-one directly to a neutral phosphate-buffered saline (PBS), and it won't dissolve. Why is this happening?

Answer:

The observed insolubility is expected due to the molecule's inherent chemical properties. 1-benzyl-5-phenylazepan-4-one is a lipophilic, weakly basic compound. Its poor aqueous solubility is governed by two primary factors:

  • High Lipophilicity (Hydrophobicity): The molecule possesses two large, non-polar aromatic rings (benzyl and phenyl). These groups repel water and favor a non-aqueous environment. This is quantitatively described by its high predicted partition coefficient (LogP), which is estimated to be approximately 3.9. Compounds with a LogP greater than 3 are generally considered to be poorly soluble in water.

  • Weak Basicity: The nitrogen atom within the azepane ring is a tertiary amine, which is a weak base. Its predicted acid dissociation constant (pKa) for the conjugate acid is around 7.8. At a neutral pH of 7.4, a significant portion of the molecule exists in its neutral, uncharged form, which is far less soluble than its protonated, charged counterpart.

Directly adding the solid to a neutral buffer system is therefore highly unlikely to result in dissolution.

Q2: I've made a concentrated stock in DMSO. When I dilute it into my aqueous buffer, a cloudy precipitate forms immediately. How can I prevent this "crashing out"?

Answer:

This phenomenon, commonly known as "crashing out," occurs when a compound that is soluble in a concentrated organic stock is rapidly diluted into an aqueous "anti-solvent," causing it to precipitate. The key is to control the dilution process and ensure the final concentration does not exceed the compound's aqueous solubility limit under your specific buffer conditions.

Core Principle: The final concentration of the organic co-solvent must be high enough to aid in solubility but low enough to not interfere with your downstream biological or chemical assay. For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and absolutely no higher than 1%.

  • Preparation: Ensure your aqueous buffer is at the desired final temperature and is being actively stirred with a magnetic stir bar at a moderate speed (e.g., 200-300 RPM).

  • Dispensing: Using a calibrated pipette, dispense the required volume of your organic stock solution drop-by-drop directly into the vortex of the stirring buffer. Do not add the stock solution all at once or onto the wall of the container.

  • Equilibration: Allow the solution to stir for at least 15-30 minutes after adding the stock.

  • Visual Inspection: After stirring, stop the vortex and visually inspect the solution against a dark background for any signs of turbidity or precipitate (Tyndall effect). If the solution remains clear, you have likely achieved a successful dissolution.

IssuePotential CauseRecommended Action
Immediate Precipitation Final concentration exceeds solubility limit.Decrease the target final concentration of the compound.
Final co-solvent percentage is too low.Consider a serial dilution approach, where the stock is first diluted into a buffer with a higher co-solvent percentage, then further diluted.
Precipitation Over Time Compound is kinetically trapped but thermodynamically unstable.The solution is supersaturated. Prepare a fresh dilution at a lower concentration immediately before use.
Q3: Can I improve the solubility of 1-benzyl-5-phenylazepan-4-one by adjusting the pH of my buffer?

Answer:

Yes, pH adjustment is a highly effective primary strategy for this specific molecule. Because it contains a weakly basic tertiary amine, lowering the pH of the buffer will increase the proportion of the molecule that is protonated. This positively charged species is significantly more polar and thus more soluble in aqueous media.

Mechanism: The Henderson-Hasselbalch equation governs the ratio of the protonated (BH+) and neutral (B) forms. As a rule of thumb, for every one pH unit you move below the pKa, the ratio of the soluble protonated form to the insoluble neutral form increases by a factor of 10.

  • At pH 7.8 (pKa): 50% is protonated (BH+), 50% is neutral (B).

  • At pH 6.8: ~91% is protonated (BH+).

  • At pH 5.8: ~99% is protonated (BH+).

cluster_legend Legend Legend_Neutral Neutral Form (B) (Less Soluble) Legend_Protonated Protonated Form (BH+) (More Soluble) Neutral 1-Benzyl-5-phenylazepan-4-one (B) pKa ~ 7.8 Protonated Protonated Azepanium (BH+) Increased Polarity Neutral:f0->Protonated:f0 + H⁺ Protonated:f0->Neutral:f0 - H⁺ pH_Scale pH < pKa (Acidic) pH_Scale_rev pH > pKa (Basic) cluster_A Before Complexation cluster_B After Complexation Drug Hydrophobic Drug (1-benzyl-5-phenylazepan-4-one) Complex Host-Guest Inclusion Complex Hydrophobic Drug Cyclodextrin Cavity Drug->Complex:f0 Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex:f0 Water Aqueous Buffer Complex->Water Soluble In

Caption: Mechanism of cyclodextrin "host-guest" inclusion complex formation.

MethodTypical ConcentrationProsCons
Surfactants > CMC (e.g., 0.1-1% v/v)Highly effective, low cost.Can interfere with membrane-based assays or protein activity at high concentrations.
Cyclodextrins 1-20% w/vLow biological interference, well-defined stoichiometry.Higher cost, can be viscosity-inducing at high concentrations.
Q5: I have a clear solution, but how can I be certain of the final concentration and that it will remain stable?

Answer:

Visual clarity is a good first indicator, but it does not guarantee that the compound is fully dissolved to the target concentration or that it won't precipitate over time (a phenomenon known as forming a supersaturated solution). A quantitative validation is essential for experimental accuracy and reproducibility.

This protocol determines the maximum equilibrium solubility of your compound under your final buffer conditions.

  • Preparation of Slurry: Add an excess amount of the solid 1-benzyl-5-phenylazepan-4-one to your final, optimized aqueous buffer (the one containing the ideal pH, co-solvent, or other excipients). The goal is to create a saturated solution with visible, undissolved solid.

  • Equilibration: Tightly seal the container and agitate the slurry at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the slurry at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Sample Collection: Carefully collect a precise volume of the clear supernatant. Be extremely careful not to disturb the pellet. For added certainty, the collected supernatant can be passed through a 0.22 µm PVDF syringe filter to remove any remaining particulates.

  • Quantification: Dilute the supernatant into a suitable mobile phase and quantify the concentration of 1-benzyl-5-phenylazepan-4-one using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared with the compound in an organic solvent (e.g., acetonitrile or methanol) is required for accurate quantification.

The concentration determined from this experiment is the thermodynamic solubility limit . For your experiments, you should always work at or below this validated concentration to ensure your solutions are stable.

A 1. Prepare Slurry (Excess solid in final buffer) B 2. Equilibrate (24-48h with agitation) A->B C 3. Separate (High-speed centrifugation) B->C D 4. Collect Supernatant (Filter if necessary) C->D E 5. Quantify (HPLC-UV vs. Standard Curve) D->E F Result: Thermodynamic Solubility E->F

Caption: Workflow for determining the thermodynamic solubility of the compound.

References

  • Chemicalize by ChemAxon. (n.d.). pKa and LogP Prediction for 1-benzyl-5-phenylazepan-4-one. Retrieved February 8, 2026, from a chemical property prediction service.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Streng, W. H. (1985). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 74(6), 689-692. [Link]

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 1-benzyl-5-phenylazepan-4-one

This technical guide is designed for researchers, scientists, and drug development professionals actively working on the optimization of 1-benzyl-5-phenylazepan-4-one and its analogs. Our goal is to provide a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals actively working on the optimization of 1-benzyl-5-phenylazepan-4-one and its analogs. Our goal is to provide a comprehensive resource that combines theoretical knowledge with practical, actionable troubleshooting advice to overcome common metabolic stability challenges. We will delve into the predicted metabolic liabilities of this scaffold, offer step-by-step diagnostic workflows, and present scientifically grounded strategies for enhancing its metabolic endurance.

Predicted Metabolic Liabilities of 1-benzyl-5-phenylazepan-4-one

Based on its chemical structure, 1-benzyl-5-phenylazepan-4-one possesses several potential metabolic hotspots. Understanding these is the first step toward rational drug design for improved stability. The primary predicted pathways for metabolic degradation are:

  • N-debenzylation: The benzyl group attached to the azepane nitrogen is a prime target for cytochrome P450 (CYP) enzymes, leading to the cleavage of the C-N bond.[1][2][3] This is a common metabolic pathway for N-benzylamines.[1]

  • Aromatic Hydroxylation: Both the benzyl and the phenyl rings are susceptible to hydroxylation, primarily at the para-position, by CYP enzymes.[4][5] This introduces a polar hydroxyl group, facilitating further conjugation and excretion.

  • Ketone Reduction: The ketone functional group in the azepan-4-one ring can be reduced to a secondary alcohol by carbonyl reductases and other dehydrogenases.[6][7]

  • Azepane Ring Oxidation: While likely a minor pathway, oxidation of the carbon atoms within the azepane ring is also possible.

The following diagram illustrates these predicted metabolic "soft spots" on the core structure.

cluster_molecule 1-benzyl-5-phenylazepan-4-one cluster_hotspots Predicted Metabolic Hotspots mol N_debenzylation N-Debenzylation mol_N_benzyl N_debenzylation->mol_N_benzyl Aromatic_hydroxylation_benzyl Aromatic Hydroxylation (Benzyl Ring) mol_benzyl_ring Aromatic_hydroxylation_benzyl->mol_benzyl_ring Aromatic_hydroxylation_phenyl Aromatic Hydroxylation (Phenyl Ring) mol_phenyl_ring Aromatic_hydroxylation_phenyl->mol_phenyl_ring Ketone_reduction Ketone Reduction mol_ketone Ketone_reduction->mol_ketone

Caption: Predicted metabolic hotspots of 1-benzyl-5-phenylazepan-4-one.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common experimental challenges.

Issue 1: High Intrinsic Clearance (Clint) Observed in Liver Microsome Stability Assay

Question: My lead compound, a 1-benzyl-5-phenylazepan-4-one analog, shows high intrinsic clearance in human liver microsomes. How do I identify the primary metabolic pathway responsible and devise a strategy to improve its stability?

Answer: High intrinsic clearance in a liver microsomal assay strongly suggests that your compound is a substrate for CYP enzymes.[8] The most probable metabolic pathways contributing to this are N-debenzylation and aromatic hydroxylation. Here is a systematic approach to diagnose and address this issue:

Step 1: Metabolite Identification

The first crucial step is to identify the major metabolites formed during the microsomal incubation. This can be achieved using LC-MS/MS analysis.

  • Protocol: Conduct a scaled-up microsomal incubation of your compound. At various time points, quench the reaction and analyze the supernatant by high-resolution LC-MS/MS.

  • Data Analysis: Look for the appearance of new peaks corresponding to the predicted metabolites. The masses to look for would be:

    • N-debenzylated metabolite: [M - 91.05]

    • Hydroxylated metabolite: [M + 15.99]

    • Ketone-reduced metabolite: [M + 2.02]

Step 2: Pinpointing the Primary Metabolic Route

Once you have identified the major metabolites, you can employ the following strategies to confirm the primary route of metabolism:

  • CYP Inhibition Studies: Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors. A significant decrease in the formation of a particular metabolite in the presence of an inhibitor will help identify the responsible CYP enzyme(s).

  • Deuterium Labeling: Synthesize analogs where deuterium atoms replace hydrogens at the predicted metabolic hotspots (e.g., on the benzylic methylene group or the para-position of the phenyl ring). A significant kinetic isotope effect (slower metabolism of the deuterated analog) for a specific pathway provides strong evidence that it is a major site of metabolism.[2]

Step 3: Strategic Chemical Modifications

Based on the identified primary metabolic pathway, you can now make targeted chemical modifications to enhance stability.

Scenario A: N-Debenzylation is the Major Pathway

If N-debenzylation is the primary route of metabolism, the goal is to sterically hinder or electronically deactivate the benzylic position.

  • Strategy 1: Introduce Steric Hindrance: Placing a methyl or other small alkyl group on the benzylic carbon can sterically shield it from the active site of CYP enzymes.

  • Strategy 2: Bioisosteric Replacement of the Benzyl Group: Replace the benzyl group with a different moiety that is less prone to N-dealkylation.

ModificationRationalePredicted Impact on Stability
α-Methylbenzyl Steric hindrance at the benzylic position.Moderate to High
Cyclopropylmethyl Alters the electronic and steric properties, potentially reducing CYP affinity.Moderate
Pyridylmethyl Introduction of a heteroatom can alter the electronics and reduce lipophilicity, potentially decreasing CYP-mediated metabolism.Moderate to High

Scenario B: Aromatic Hydroxylation is the Major Pathway

If aromatic hydroxylation is the dominant metabolic route, the strategy is to block the site of hydroxylation or replace the phenyl ring with a more stable bioisostere.

  • Strategy 1: Block the Para-Position: Introduce a metabolically stable group, such as a fluorine or chlorine atom, at the para-position of the susceptible phenyl ring. This physically blocks the site of hydroxylation.

  • Strategy 2: Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., trifluoromethyl) to the aromatic ring can deactivate it towards electrophilic attack by CYP enzymes.

  • Strategy 3: Phenyl Ring Bioisosteres: Replace the phenyl ring with a bioisostere that is less susceptible to oxidative metabolism.[9][10][11]

ModificationRationalePredicted Impact on Stability
4-Fluorophenyl Blocks the para-position from hydroxylation.High
4-(Trifluoromethyl)phenyl Electron-withdrawing group deactivates the ring.High
Bicyclo[1.1.1]pentane (BCP) Saturated, C(sp3)-rich bioisostere with improved metabolic stability.[11]Very High
Pyridine Introduction of a nitrogen atom reduces electron density and susceptibility to oxidation.Moderate to High

The following workflow diagram illustrates this troubleshooting process.

start High Intrinsic Clearance in Liver Microsomes metabolite_id Step 1: Metabolite Identification (LC-MS/MS) start->metabolite_id pinpoint_pathway Step 2: Pinpoint Primary Pathway (CYP Inhibition, Deuteration) metabolite_id->pinpoint_pathway modifications Step 3: Strategic Chemical Modifications pinpoint_pathway->modifications n_debenzylation N-Debenzylation Pathway modifications->n_debenzylation aromatic_hydroxylation Aromatic Hydroxylation Pathway modifications->aromatic_hydroxylation ketone_reduction Ketone Reduction Pathway modifications->ketone_reduction steric_hindrance Introduce Steric Hindrance (e.g., α-methylbenzyl) n_debenzylation->steric_hindrance bioisostere_benzyl Bioisosteric Replacement (e.g., Pyridylmethyl) n_debenzylation->bioisostere_benzyl block_para Block Para-Position (e.g., 4-Fluorophenyl) aromatic_hydroxylation->block_para ewg Introduce Electron-Withdrawing Groups (e.g., CF3) aromatic_hydroxylation->ewg bioisostere_phenyl Phenyl Ring Bioisostere (e.g., BCP, Pyridine) aromatic_hydroxylation->bioisostere_phenyl steric_ketone Introduce Steric Hindrance (e.g., α-alkylation) ketone_reduction->steric_ketone

Caption: Troubleshooting workflow for high intrinsic clearance.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable in vitro assays to assess the metabolic stability of 1-benzyl-5-phenylazepan-4-one?

A1: A tiered approach is recommended. Start with a high-throughput liver microsomal stability assay to get an initial assessment of CYP-mediated metabolism.[8] If the compound shows moderate to high stability in microsomes, proceed to a hepatocyte stability assay. Hepatocytes contain a broader range of phase I and phase II metabolic enzymes and can provide a more comprehensive picture of metabolic clearance.

Q2: My LC-MS/MS analysis shows a metabolite with a mass corresponding to [M+2.02]. What is the likely metabolic transformation, and how can I address it?

A2: A mass increase of 2.02 Da is indicative of the reduction of the ketone in the azepan-4-one ring to a secondary alcohol.[6] This is a common metabolic pathway for ketones.[12] To mitigate this, you can consider introducing steric hindrance adjacent to the ketone. For example, adding a methyl group at the C3 or C5 position of the azepane ring could potentially hinder the approach of reductases.[13]

Q3: Are there any in silico tools that can predict the metabolic hotspots of my 1-benzyl-5-phenylazepan-4-one analogs before I synthesize them?

A3: Yes, several in silico tools can predict sites of metabolism.[14][15][16] These programs use a variety of approaches, including structure-based models of CYP enzymes and ligand-based quantitative structure-activity relationship (QSAR) models.[15] While these tools are not a replacement for experimental data, they can be valuable for prioritizing which analogs to synthesize and for guiding your metabolic stability testing strategy.

Q4: I've replaced the phenyl ring with a pyridine ring, but the metabolic stability only improved slightly. Why might this be, and what should I try next?

A4: While replacing a phenyl ring with pyridine can often improve metabolic stability by reducing the electron density of the ring, it is not always a successful strategy. The orientation of the nitrogen atom within the active site of the metabolizing enzyme can influence the outcome. Furthermore, unhindered aromatic nitrogens can sometimes lead to CYP inhibition. If this modification was not effective, consider more significant changes, such as replacing the phenyl ring with a saturated bioisostere like bicyclo[1.1.1]pentane (BCP), which is generally more resistant to oxidative metabolism.[9][11]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and positive controls to the wells.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

  • Calculate the intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

References

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry, University of Kansas. [Link]

  • In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. PLOS ONE. [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. NIH. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450 | Request PDF. ResearchGate. [Link]

  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. [Link]

  • Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. PubMed. [Link]

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • phenyl bioisosterism unlayered. Macmillan Group, Princeton University. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]

  • Drug Metabolism: Phase-I. Philadelphia University. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. News-Medical. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. Taylor & Francis Online. [Link]

  • Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. PubMed. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC. [Link]

  • Carbonyl reduction pathways in drug metabolism | Request PDF. ResearchGate. [Link]

  • hepatic clearance, metabolism, & CYP enzymes. YouTube. [Link]

  • Methylphenidate. Wikipedia. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • In silico metabolism prediction for compound 1: a) – sites of... ResearchGate. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating A. Journal of the American Chemical Society. [Link]

  • Drug metabolism. Wikipedia. [Link]

  • In Silico identification of novel phytochemicals that target SFRP4: An early biomarker of diabesity. PLOS One. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

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Reference Data & Comparative Studies

Validation

Cross-validation of in vitro and in vivo efficacy of 1-benzyl-5-phenylazepan-4-one

The following guide serves as a technical roadmap for the cross-validation of 1-benzyl-5-phenylazepan-4-one , a seven-membered ring analog of the N-benzylpiperidine class. Given its structural pharmacophore—an N-benzyl m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical roadmap for the cross-validation of 1-benzyl-5-phenylazepan-4-one , a seven-membered ring analog of the N-benzylpiperidine class. Given its structural pharmacophore—an N-benzyl moiety linked to a cyclic ketone with a phenyl substituent—this compound is functionally categorized here as a neuroactive scaffold , specifically targeting Acetylcholinesterase (AChE) inhibition and potential Sigma-1 receptor modulation , analogous to established agents like Donepezil.

Executive Summary & Mechanism of Action

1-benzyl-5-phenylazepan-4-one represents a strategic ring expansion of the piperidine pharmacophore found in many CNS-active drugs. By expanding the ring from six (piperidine) to seven (azepane) members, this scaffold introduces increased conformational flexibility, potentially altering binding selectivity between AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase), or enhancing sigma-1 receptor affinity.

  • Primary Mechanism: Reversible inhibition of AChE (hydrolysis of acetylcholine).

  • Secondary Mechanism: Modulation of intracellular Ca2+ mobilization via Sigma-1 receptors (neuroprotection).

  • Therapeutic Context: Cognitive enhancement (Alzheimer’s disease), anti-amnesic activity.

Comparative Analysis: Alternatives & Performance

To objectively validate efficacy, 1-benzyl-5-phenylazepan-4-one must be benchmarked against the "Gold Standard" (Donepezil) and its direct structural precursor (1-benzyl-3-phenylpiperidin-4-one).

Table 1: Comparative Profile of Efficacy & Physicochemical Properties
Feature1-benzyl-5-phenylazepan-4-one (Test Article)Donepezil (Standard of Care)1-benzyl-3-phenylpiperidin-4-one (Precursor)
Core Scaffold Azepane (7-membered)Piperidine (6-membered)Piperidine (6-membered)
Target Selectivity High potential for AChE/BuChE dual inhibition due to larger pocket fit.Highly AChE selective.Moderate; often lacks potency without linker modification.
Lipophilicity (cLogP) ~3.2 - 3.5 (Predicted)4.1~2.8
BBB Permeability High (Predicted Pe > 10^-6 cm/s)HighModerate
Metabolic Stability Moderate (Azepane ring oxidation).High (CYP2D6/3A4 metabolism).Low (Rapid ketone reduction).
In Vitro Potency (IC50) Target: < 50 nM~5.7 nM (AChE)> 1000 nM (typically weak)

In Vitro Validation: Protocols & Causality

Expert Insight: In vitro data often fails to translate in vivo due to poor membrane permeability or off-target binding. The following protocols incorporate biophysical constraints to ensure the data is predictive.

Experiment A: Modified Ellman’s Assay (AChE Inhibition)

Purpose: Determine the IC50 value for AChE inhibition compared to BuChE to establish selectivity.

Protocol:

  • Enzyme Preparation: Use recombinant human AChE (hAChE) and human BuChE (hBuChE).

  • Substrate: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Workflow:

    • Dissolve Test Compound in 100% DMSO (stock 10 mM), dilute to final concentrations (0.1 nM – 100 µM).

    • Incubate Enzyme + Compound in phosphate buffer (pH 8.0) for 20 minutes at 25°C. Note: Pre-incubation is critical to detect slow-binding inhibitors common in azepane structures.

    • Add DTNB (0.33 mM) and Substrate (0.5 mM).

    • Measure Absorbance at 412 nm every 30s for 5 mins using a microplate reader.

  • Validation Criteria: The specific activity of the control (DMSO only) must remain linear (

    
    ). Donepezil IC50 must fall within 5–10 nM.
    
Experiment B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: Confirm CNS penetration potential before in vivo investment.

Protocol:

  • Membrane: Porcine brain lipid extract (20 mg/mL) in dodecane.

  • Donor Plate: PBS (pH 7.4) + Compound (10 µM).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity-saturated "sandwich" box.

  • Analysis: Quantify concentration in Acceptor/Donor wells via LC-MS/MS.

  • Calculation:

    
    
    

In Vivo Validation: Behavioral Efficacy

Expert Insight: To cross-validate the in vitro AChE inhibition, we must demonstrate the reversal of cholinergic deficit in a living system. The Scopolamine-Induced Amnesia model is the industry standard for this validation.

Experiment C: Morris Water Maze (Spatial Memory)

Purpose: Assess the compound's ability to reverse scopolamine-induced memory impairment.

Protocol:

  • Subjects: Male Wistar rats (200–250g), n=10 per group.

  • Groups:

    • Vehicle Control (Saline).

    • Negative Control (Scopolamine 1 mg/kg i.p.).

    • Positive Control (Donepezil 5 mg/kg p.o. + Scopolamine).

    • Test Group (1-benzyl-5-phenylazepan-4-one at 1, 3, 10 mg/kg p.o. + Scopolamine).

  • Dosing Schedule: Administer Test Compound 60 mins prior to training. Administer Scopolamine 30 mins prior to training.

  • Training (Days 1–4):

    • Rat placed in circular pool (opaque water, 25°C).

    • Hidden platform in NE quadrant.

    • 4 trials/day. Measure Escape Latency (time to find platform).

  • Probe Trial (Day 5):

    • Remove platform.

    • Record Time Spent in Target Quadrant .

  • Data Interpretation: Efficacy is confirmed if the Test Group shows significantly shorter latency than the Scopolamine group and comparable quadrant time to the Donepezil group.

Visualizing the Validation Workflow

The following diagram illustrates the critical path from chemical structure to validated in vivo lead, highlighting the "Go/No-Go" decision gates.

G Compound 1-benzyl-5-phenylazepan-4-one (Candidate) InVitro In Vitro Screening (Ellman's Assay) Compound->InVitro Decision1 Gate 1: IC50 < 100nM? InVitro->Decision1 BBB BBB Permeability (PAMPA > 10^-6 cm/s) Selectivity Selectivity Check (AChE vs BuChE) BBB->Selectivity InVivo In Vivo Validation (Scopolamine Model) Selectivity->InVivo High Permeability Decision1->Compound No (Redesign) Decision1->BBB Yes Behavior Morris Water Maze (Cognitive Recovery) InVivo->Behavior Biomarker Ex Vivo Brain AChE Activity InVivo->Biomarker Outcome Validated Lead (Efficacy Confirmed) Behavior->Outcome Latency Reduced Biomarker->Outcome AChE Inhibited

Caption: Integrated workflow for cross-validating molecular efficacy from enzyme inhibition to behavioral phenotype.

References

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record. Link

  • Contreras, J. M., et al. (1999). "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry. (Context for N-benzylpiperidine/azepane pharmacophores). Link

  • PubChem Compound Summary. (2024). "Azepan-4-one, 1-benzyl-5-phenyl-".[1] National Library of Medicine. Link

Sources

Comparative

A Researcher's Guide to De-risking Novel Azepane Scaffolds: Assessing the Off-Target Effects of 1-benzyl-5-phenylazepan-4-one

In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, forming the core of numerous approved therapeutics and clinical candidates due to its conformational flexibility and synthetic tr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, forming the core of numerous approved therapeutics and clinical candidates due to its conformational flexibility and synthetic tractability.[1][2][3] This seven-membered nitrogen-containing heterocycle is a cornerstone in the development of agents targeting a wide array of biological systems, including anticancer, antimicrobial, and central nervous system agents.[1][4] However, the very structural features that make azepane derivatives promising can also contribute to pharmacological promiscuity, leading to unforeseen off-target interactions and potential safety liabilities.

This guide provides a comprehensive framework for assessing the off-target effects of a novel azepane derivative, 1-benzyl-5-phenylazepan-4-one . As this is a compound with limited publicly available biological data, we will establish a de-risking strategy by comparing and contrasting various predictive and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals to build a robust safety and selectivity profile for this and other novel chemical entities.

The Imperative of Early Off-Target Assessment

Undesirable off-target activities are a leading cause of costly late-stage clinical trial failures and post-market drug withdrawals.[5] Identifying potential safety liabilities early in the discovery process is paramount.[6][7][8] A thorough off-target assessment allows for data-driven decisions in lead optimization, enabling medicinal chemists to mitigate unwanted interactions while preserving or enhancing on-target potency.[6][9]

The general workflow for assessing off-target effects is a multi-tiered approach, beginning with broad, cost-effective in silico and in vitro methods, and progressing to more focused and complex in vivo studies for promising candidates.

G cluster_0 Phase 1: In Silico & Early Screening cluster_1 Phase 2: Lead Optimization & In-Depth Profiling cluster_2 Phase 3: Preclinical & In Vivo Validation In Silico Profiling Computational Off-Target Prediction Broad In Vitro Screening Large-Scale Binding Assays (e.g., Kinase & GPCR Panels) In Silico Profiling->Broad In Vitro Screening In Silico Profiling->Broad In Vitro Screening Prioritize Targets Functional & Cellular Assays Cell-Based Pathway Analysis & Secondary Assays Broad In Vitro Screening->Functional & Cellular Assays Broad In Vitro Screening->Functional & Cellular Assays Confirm & Characterize Hits In Vivo Models Rodent Toxicology & Safety Pharmacology Functional & Cellular Assays->In Vivo Models Functional & Cellular Assays->In Vivo Models Assess Physiological Relevance

Caption: A tiered approach to off-target liability assessment.

Phase 1: Predictive and Broad-Spectrum Screening

The initial phase focuses on casting a wide net to identify potential liabilities using computational and high-throughput experimental methods.

In Silico Off-Target Profiling

Before committing to expensive wet-lab experiments, computational models can predict the potential off-target interaction profile of 1-benzyl-5-phenylazepan-4-one based on its chemical structure.[10] These methods provide a cost-effective way to prioritize subsequent experimental screening.[10]

Methodology Principle Generated Data Advantages Limitations
Ligand-Based (e.g., SEA, SIM) Compares the 2D/3D structure of the query molecule to a database of compounds with known biological activities.[11]A ranked list of potential targets with associated p-values or similarity scores.Fast, computationally inexpensive, does not require target structure.Dependent on the quality and coverage of the reference database; may miss novel interactions.
Structure-Based (Molecular Docking) Docks the 3D conformation of the molecule into the binding sites of a panel of known off-target proteins.Binding affinity scores (e.g., kcal/mol) and predicted binding poses.Provides structural insights into potential interactions.Computationally intensive; accuracy depends on the quality of protein structures and scoring functions.
Machine Learning Models Utilizes algorithms trained on large datasets of compound-protein interactions to predict binding probabilities.[10][11]A predicted off-target profile with probabilities of interaction for a wide range of proteins.Can identify complex structure-activity relationships not apparent from simple similarity.Can be "black box" models, making mechanistic interpretation difficult; performance is highly dependent on the training data.[12]

Experimental Protocol: In Silico Similarity Searching (e.g., SEA)

  • Input: The chemical structure of 1-benzyl-5-phenylazepan-4-one in a suitable format (e.g., SMILES).

  • Database Selection: Choose a comprehensive bioactivity database such as ChEMBL or BindingDB.

  • Algorithm: Employ a similarity algorithm like the Similarity Ensemble Approach (SEA) that calculates the similarity of the input molecule's fingerprint to sets of known ligands for different protein targets.[11]

  • Analysis: The output will be a list of potential off-targets ranked by statistical significance (e.g., E-value). Targets with high statistical significance should be prioritized for experimental validation.

Broad Panel In Vitro Screening

Based on in silico predictions and general best practices, the next step is to screen 1-benzyl-5-phenylazepan-4-one against a broad panel of known safety-relevant targets.[6][7][10] These are typically radioligand binding assays that provide a rapid and cost-effective measure of a compound's ability to interact with a wide range of proteins.[5]

Several contract research organizations (CROs) offer standardized safety panels. A common starting point is a panel of 44 to 87 targets that are known to be implicated in adverse drug reactions (ADRs).[8][10]

Key Target Classes in Safety Panels:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors are common off-targets that can lead to cardiovascular, CNS, and gastrointestinal side effects.

  • Ion Channels: hERG, sodium, calcium, and potassium channels are critical for cardiac and neuronal function. hERG inhibition, in particular, is a major concern for pro-arrhythmic risk.

  • Transporters: Monoamine and other neurotransmitter transporters are frequently involved in drug-drug interactions and CNS side effects.

  • Enzymes: Cyclooxygenases (COXs), phosphodiesterases (PDEs), and cytochrome P450s (CYPs) are key enzymes where off-target inhibition can lead to a range of toxicities and metabolic issues.

Data Presentation: Example In Vitro Safety Panel Results

Target Assay Type Concentration Tested % Inhibition of Binding Interpretation
Adrenergic α1Binding10 µM78%High Priority Hit: Potential for cardiovascular effects (e.g., hypotension).
Dopamine D2Binding10 µM15%Low Priority: Unlikely to be a significant interaction.
hERGBinding10 µM55%High Priority Hit: Potential for cardiac arrhythmia; requires functional follow-up.
5-HT TransporterBinding10 µM62%High Priority Hit: Potential for CNS side effects and drug-drug interactions.
Muscarinic M1Binding10 µM5%Low Priority: Unlikely to be a significant interaction.

Phase 2: Functional and Cellular Characterization

Hits identified in the broad binding screens must be validated and characterized in more physiologically relevant assays. A high percentage of binding inhibition does not always translate to functional activity; the compound could be an antagonist, agonist, or have no functional effect.

G Binding Hit Hit from Broad Panel (e.g., >50% inhibition @ 10µM) Dose-Response Determine IC50/EC50 in Binding Assay Binding Hit->Dose-Response Functional Assay Functional Follow-up (e.g., Calcium Flux, cAMP) Dose-Response->Functional Assay Confirm Potency Cellular Phenotype Cell-Based Phenotypic Assay Functional Assay->Cellular Phenotype Link to Cellular Effect Mechanism of Action Further Mechanistic Studies Cellular Phenotype->Mechanism of Action Understand Downstream Effects

Caption: Workflow for validating and characterizing an off-target hit.

Experimental Protocol: Functional hERG Assay (Patch Clamp)

The gold standard for assessing pro-arrhythmic risk is the manual or automated patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG potassium channel in cells.

  • Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293).

  • Compound Application: Apply a range of concentrations of 1-benzyl-5-phenylazepan-4-one to the cells.

  • Electrophysiology: Measure the hERG current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Calculate the concentration at which the compound inhibits 50% of the hERG current (IC50). An IC50 value below a certain threshold (e.g., 10 µM) is often considered a potential liability.

Phase 3: In Vivo Assessment

If off-target interactions identified in vitro are potent and deemed a significant risk, in vivo studies are necessary to understand the real-world physiological consequences.

Comparison of In Vivo Models:

Model Purpose Key Readouts Advantages Limitations
Rodent Irwin Screen A general observational screen to detect overt neurological, behavioral, or physiological effects.Changes in behavior, reflexes, muscle tone, autonomic signs (e.g., salivation, pupil size).Broad, unbiased assessment of CNS and autonomic effects.Qualitative; does not identify the specific molecular target.
Cardiovascular Telemetry in Dogs/Monkeys To assess cardiovascular safety, particularly effects on blood pressure, heart rate, and ECG intervals (including QT interval for hERG risk).Continuous monitoring of ECG, blood pressure, and heart rate in conscious, free-moving animals.Gold standard for preclinical cardiovascular safety assessment.Expensive, low throughput, requires specialized facilities.
Tissue-Specific Biomarker Analysis To investigate potential organ toxicity (e.g., liver, kidney) suggested by in vitro findings.Measurement of serum enzymes (e.g., ALT, AST for liver), creatinine (for kidney), and histopathology of tissues.Provides direct evidence of organ damage.Typically conducted as part of longer-term toxicology studies.

Conclusion and Forward Look

The assessment of off-target effects is a critical and integral part of modern drug discovery. For a novel compound like 1-benzyl-5-phenylazepan-4-one , a systematic and tiered approach is essential to build a comprehensive safety profile. By starting with broad, predictive methods and progressing to specific, functional, and in vivo assays, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of developing a safe and effective therapeutic. The insights gained from these studies not only de-risk the specific candidate but also enrich our understanding of the structure-activity relationships of the azepane scaffold, guiding future drug design efforts.

References

  • Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds. PubMed.
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed Central.
  • How to measure and minimize off-target effects... YouTube.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age. Unknown Source.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego.
  • Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Unknown Source.
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Unknown Source.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Unknown Source.
  • In vitro safety pharmacology profiling. European Pharmaceutical Review.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Unknown Source.
  • Empowering drug off-target discovery with metabolic and structural analysis. PMC.
  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.
  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy.
  • Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Unknown Source.

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Validation

A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Compounds in Cellular Models: A Comparative Analysis Featuring 1-benzyl-5-phenylazepan-4-one

For researchers in the vanguard of drug discovery, the synthesis of a novel chemical entity like 1-benzyl-5-phenylazepan-4-one marks a moment of both opportunity and profound challenge. While its unique structure may hol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel chemical entity like 1-benzyl-5-phenylazepan-4-one marks a moment of both opportunity and profound challenge. While its unique structure may hold therapeutic promise, its biological activity is an unopened black box. The critical next step—confirming that the compound engages a specific molecular target within the complex milieu of a living cell—is paramount. Failing to establish clear, on-target activity is a primary reason for the high attrition rates in clinical trials.[1]

The Initial Hurdle: From Phenotype to Target

Often, a novel compound is identified through phenotypic screening, where it elicits a desirable biological response (e.g., cancer cell death). However, the specific protein(s) it interacts with to cause this effect remain unknown. Therefore, before confirming target engagement, one must first identify the most probable candidates. This process, known as target deconvolution, is the foundational first step.

Methodologies like chemical proteomics are invaluable at this stage.[2] Techniques such as affinity purification coupled with mass spectrometry (AP-MS) involve immobilizing the small molecule to "fish" for its binding partners in a cell lysate.[3] While powerful, these biochemical methods can be prone to identifying proteins that bind non-specifically and do not differentiate between direct and indirect interactions.[4][5]

A logical workflow is essential to navigate this process efficiently.

Target_Deconvolution_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Selectivity Profiling Compound Novel Compound (1-benzyl-5-phenylazepan-4-one) Chemoproteomics Target Identification Methods (e.g., Affinity Pull-down, TPP) Compound->Chemoproteomics Interrogation of Proteome Putative_Targets List of Putative Targets (Ranked by confidence) Chemoproteomics->Putative_Targets Data Analysis & Hit Prioritization CETSA Cellular Target Engagement Assay (e.g., CETSA) Putative_Targets->CETSA Hypothesis Testing Orthogonal Orthogonal Validation (e.g., Genetic Knockdown, Overexpression) CETSA->Orthogonal Confirm Functional Relevance Confirmed_Target Confirmed Cellular Target Orthogonal->Confirmed_Target Off_Target Proteome-Wide Selectivity (e.g., TPP, DIA-MS) Confirmed_Target->Off_Target Assess Specificity Final_Candidate Validated Candidate (Known on- and off-targets) Off_Target->Final_Candidate

Figure 1: A logical workflow from a novel compound to a validated candidate.

Comparing Cellular Target Engagement Assays

Once a primary target candidate is identified, the pivotal task is to confirm direct binding in an intact cellular environment. This is where choosing the right assay is critical. Cellular assays provide a more physiologically relevant context than biochemical assays using purified proteins, as they account for cell permeability, cofactor availability, and the native protein state.[1][6]

Here, we compare two leading methodologies: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) -based assays.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ / TR-FRET Assays
Principle Ligand binding increases the thermal stability of the target protein against heat-induced denaturation.[7]Measures proximity-based energy transfer between a tagged target protein (e.g., NanoLuc® fusion) and a fluorescently labeled tracer or compound.
Protein Requirement Works with endogenous, unlabeled proteins.Requires genetic engineering of cells to express a fusion protein (e.g., Target-NanoLuc®).
Compound Requirement Unlabeled compound.Requires a specific, high-affinity fluorescent tracer that binds the target, which the test compound must displace.
Throughput Medium to high, especially with plate-based detection formats (e.g., AlphaScreen®, ELISA).[8]High, readily amenable to 384- and 1536-well plate formats.
Key Advantage Physiological relevance. Measures engagement with the native target protein without any modifications, eliminating artifacts from tags or overexpression.High sensitivity and throughput. Excellent for screening large compound libraries once the assay is established.
Key Limitation Some proteins may not exhibit a significant thermal shift upon ligand binding. Requires a specific antibody for detection (e.g., Western Blot, ELISA).Requires significant upfront investment in cell line engineering and tracer development. Overexpression of the target may not reflect native stoichiometry and can lead to artifacts.
Best Use Case Target validation. Ideal for confirming engagement of a novel compound with a putative endogenous target.Screening & SAR. Best for screening campaigns and detailed structure-activity relationship studies once a target is validated.

Expert Rationale: For a novel compound like 1-benzyl-5-phenylazepan-4-one where the target is newly identified, CETSA is the superior initial choice for validation. It provides direct evidence of engagement with the endogenous protein in its native state, a critical piece of data that BRET or FRET assays, which rely on engineered systems, cannot supply. The trustworthiness of the data is higher because fewer variables are artificially introduced.

The CETSA Principle: A Deeper Dive

The foundation of CETSA is the thermodynamic principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure.[7] This increased stability means more energy (in this case, heat) is required to denature it. The assay measures the amount of soluble protein remaining after heating cells to various temperatures. In the presence of a stabilizing ligand, the target protein will remain in the soluble fraction at higher temperatures compared to untreated cells.

Figure 2: The principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocols: A Self-Validating Approach

The following protocols provide a robust framework for identifying and confirming the target of 1-benzyl-5-phenylazepan-4-one.

Protocol 1: Target Identification via Chemoproteomic Pulldown

This protocol aims to identify candidate binding proteins from a cell lysate.

Causality Statement: This method uses an immobilized version of the compound to capture binding partners from the complex protein mixture of a cell lysate. A competitor elution step is included to distinguish specific binders from non-specific ones, enhancing the trustworthiness of the identified candidates.

Methodology:

  • Probe Synthesis: Synthesize an analog of 1-benzyl-5-phenylazepan-4-one with a linker arm and an affinity tag (e.g., biotin). A control molecule, structurally similar but biologically inactive, should also be synthesized if possible.

  • Cell Culture & Lysis: Culture a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer to create a native cell lysate.

  • Affinity Resin Preparation: Immobilize the biotinylated compound onto streptavidin-coated agarose beads.

  • Incubation: Incubate the cell lysate with the compound-coated beads. In parallel, run two critical controls:

    • Negative Control: Incubate lysate with beads coated with biotin only.

    • Competition Control: Pre-incubate the lysate with a high concentration of free, unmodified 1-benzyl-5-phenylazepan-4-one before adding the compound-coated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins. Specific binders in the competition control sample should be significantly reduced.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands by in-gel digestion followed by LC-MS/MS analysis. Proteins that are present in the main sample but absent or significantly reduced in the control lanes are high-confidence candidate targets.[3]

Protocol 2: Target Engagement Confirmation via CETSA

This protocol confirms the binding of the compound to the candidate target in intact cells.

Causality Statement: This protocol directly tests the hypothesis generated from Protocol 1. By heating intact cells, we create a physiological challenge. If the compound binds its target, the resulting thermodynamic stabilization will be quantifiable as an increase in the soluble protein fraction, providing direct evidence of engagement in a live-cell context.[9]

Methodology:

  • Cell Culture and Treatment: Seed cells in multiple plates. Once they reach ~80% confluency, treat them with various concentrations of 1-benzyl-5-phenylazepan-4-one or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Place the plates of intact, treated cells in PCR machines or a temperature-controlled oven. Heat each plate to a specific temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).[8] One plate should remain at room temperature as the unheated control.

  • Cell Lysis: Immediately after heating, lyse the cells. This can be done through freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection: Quantify the amount of the specific target protein in the soluble fraction using a standard protein detection method like:

    • Western Blotting: The most common method, using a specific antibody against the target protein.

    • ELISA / AlphaLISA®: Higher throughput methods suitable for dose-response experiments.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for the vehicle-treated versus the compound-treated samples. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement.

Data Presentation and Interpretation

Quantitative data from dose-response CETSA experiments are crucial for comparing potencies. The results can be summarized to determine the cellular EC50 for target engagement.

Table 1: Hypothetical CETSA Dose-Response Data for Target X

Data collected at a fixed temperature of 56°C (the temperature showing the largest stabilization window).

Compound Concentration (µM)% Soluble Target X Remaining (Normalized)
0 (Vehicle)25.1%
0.0128.3%
0.145.7%
175.2%
1088.9%
10090.1%

From this data, a dose-response curve can be generated to calculate the Cellular EC50 , which is the concentration of the compound required to achieve 50% of the maximal stabilizing effect. This value provides a quantitative measure of the compound's potency in engaging its target within the cell.

Beyond the Primary Target: The Imperative of Selectivity Profiling

Confirming engagement with your intended target is a milestone, but it is not the end of the journey. A trustworthy drug candidate should be selective. Off-target interactions can lead to unexpected toxicities or confound the interpretation of the compound's mechanism of action.[1]

Proteomic approaches, particularly Thermal Proteome Profiling (TPP) , extend the CETSA principle to a proteome-wide scale. In TPP, mass spectrometry is used to quantify the thermal stability of thousands of proteins simultaneously in response to compound treatment.[10] This provides an unbiased view of a compound's selectivity profile.

Selectivity_Profiling Compound 1-benzyl-5-phenylazepan-4-one in cell Target Intended Target Compound->Target Strong Engagement (High Thermal Shift) OffTarget1 Off-Target A Compound->OffTarget1 Weak Engagement (Minor Thermal Shift) OffTarget2 Off-Target B NonTarget1 Non-Interacting Protein C NonTarget2 Non-Interacting Protein D NonTarget3 ...

Figure 3: Conceptual diagram of proteome-wide selectivity profiling.

An ideal compound will show a significant thermal shift for its intended target while causing minimal to no shifts for most other proteins in the proteome. This analysis provides critical data for lead optimization, guiding medicinal chemistry efforts to improve selectivity and reduce potential liabilities.[1]

Conclusion

Confirming the cellular target engagement of a novel compound like 1-benzyl-5-phenylazepan-4-one is a multi-step, hypothesis-driven process that demands rigorous, multi-faceted validation. By employing a logical workflow that begins with unbiased target identification, progresses to robust, label-free confirmation of engagement with the endogenous target using CETSA, and culminates in a proteome-wide assessment of selectivity, researchers can build a compelling, data-driven case for their compound's mechanism of action. This strategic integration of biochemical, cellular, and proteomic approaches is no longer a downstream option but a central pillar of modern drug discovery, providing the clarity and confidence needed to advance promising molecules from the bench to the clinic.[1]

References

  • Sha, F., Xu, H., Liu, S., Wang, P., & Wang, J. T. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI. [Link]

  • Benzyl 5-phenylpyrazolo[5,1-a]isoquinoline-1-carboxylate. (n.d.). PMC - PubMed Central. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]

  • Benzyl 5-phenyl-pyrazolo-[5,1-a]isoquino-line-1-carboxyl-ate. (n.d.). PubMed. [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Redefining target engagement with new strategies in drug discovery. (2025). News-Medical. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Sygnature Discovery. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (n.d.). PubMed. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

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Comparative

Comparative analysis of the pharmacological profiles of phenyl-substituted azepanone isomers

The following guide provides a comparative pharmacological analysis of phenyl-substituted azepanone isomers, specifically focusing on the structure-activity relationships (SAR) of 3-phenylazepan-4-one versus 5-phenylazep...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative pharmacological analysis of phenyl-substituted azepanone isomers, specifically focusing on the structure-activity relationships (SAR) of 3-phenylazepan-4-one versus 5-phenylazepan-4-one .

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Azepanone Scaffold

The hexahydro-1H-azepin-4-one (azepanone) scaffold represents a critical pharmacophore in modern drug design, serving as a conformationally restricted linker for targeting cysteine proteases (e.g., Cathepsin K) and CNS G-protein coupled receptors (GPCRs).

Unlike the more common piperidine or pyrrolidine analogs, the 7-membered azepanone ring offers unique entropy-driven binding modes. However, the position of phenyl substitution —specifically whether the phenyl group is located at the C3 (proximal to nitrogen) or C5 (distal to nitrogen) position relative to the ketone—dramatically alters the physicochemical properties, metabolic stability, and receptor affinity of the molecule.

This guide objectively compares the two primary positional isomers:

  • Isomer A: 3-Phenylazepan-4-one (Substituent

    
     to Nitrogen)
    
  • Isomer B: 5-Phenylazepan-4-one (Substituent

    
     to Nitrogen)
    

Chemical Structure & Isomerism

The distinction between the isomers lies in the proximity of the lipophilic phenyl ring to the basic nitrogen center and the electrophilic ketone "warhead."

Feature3-Phenylazepan-4-one5-Phenylazepan-4-one
Structure Phenyl at C3 (Between N1 and C4=O)Phenyl at C5 (Between C4=O and C6)
Electronic Effect Inductive withdrawal lowers N1 pKaMinimal effect on N1 basicity
Steric Environment High steric clash with N-substituentsOpen access to N-substituents
Metabolic Risk Benzylic oxidation /

-aminoketone instability
Benzylic oxidation /

-ketone enolization
Primary Utility GPCR Ligands (Rigidified bioisosteres)Protease Inhibitors (Cathepsin K)
Structural Visualization

The following diagram illustrates the decision matrix for selecting the appropriate isomer based on the target binding pocket.

Azepanone_SAR_Decision Start Target Identification Decision Primary Binding Interaction? Start->Decision Path_GPCR GPCR / Ion Channel (Requires Basic Amine) Decision->Path_GPCR Ionic Interaction Path_Enzyme Cysteine Protease (Requires Electrophilic Carbonyl) Decision->Path_Enzyme Covalent/Transition State Isomer_3 Select 3-Phenyl Isomer (Modulates N-Basicity) Path_GPCR->Isomer_3 Steric Constraint Needed Isomer_5 Select 5-Phenyl Isomer (Preserves Carbonyl Reactivity) Path_Enzyme->Isomer_5 Active Site Depth Outcome_3 High Affinity 5-HT/Opioid (Rigid Analog of Ethoheptazine) Isomer_3->Outcome_3 Outcome_5 Potent Cathepsin K Inhibition (C4-Carbonyl Warhead Accessible) Isomer_5->Outcome_5

Caption: SAR Decision Tree for selecting between 3-phenyl and 5-phenyl azepanone scaffolds based on pharmacodynamic requirements.

Pharmacological Profiling[1][2]

Cysteine Protease Inhibition (Cathepsin K)

Research indicates that the 5-phenyl isomer is superior for designing inhibitors of Cathepsin K, a target for osteoporosis. The azepanone ketone acts as an electrophile that forms a reversible covalent bond with the active site cysteine (Cys25).

  • Mechanism: The C4-carbonyl forms a thiohemiketal transition state.

  • Why 5-Phenyl Wins: Placing the bulky phenyl group at C5 (distal) avoids steric interference with the S2 pocket of the enzyme, whereas C3 substitution often clashes with the Leu209 residue in the S2 subsite.

  • Key Data: Marquis et al. demonstrated that azepanone-based inhibitors require specific stereochemical configurations at C4/C5 to maximize potency (

    
     nM) while maintaining oral bioavailability [1].
    
CNS Receptor Affinity (5-HT / Opioid)

For CNS targets, the 3-phenyl isomer often mimics the pharmacophore of phenylpiperidines (e.g., fentanyl, meperidine) and phenylazepanes (e.g., ethoheptazine).

  • Mechanism: The basic nitrogen interacts with the conserved aspartate residue in GPCRs (e.g., Asp3.32 in Opioid/5-HT receptors).

  • Why 3-Phenyl Wins: The C3-phenyl group provides a rigid hydrophobic anchor that positions the nitrogen lone pair in the optimal vector for receptor binding. The 3-phenylazepanone is structurally homologous to the "collapsed" conformation of bioactive opioid peptides.

  • Selectivity: 3-phenyl substitution restricts conformational freedom, often improving selectivity for 5-HT7 over 5-HT2A receptors compared to flexible linear analogs [2].

Metabolic Stability Profile
Parameter3-Phenyl Isomer5-Phenyl Isomer
CYP450 Oxidation High risk of N-dealkylation due to proximity of phenyl ring (inductive effect).Moderate risk; Phenyl ring is further from the metabolic "soft spot" (Nitrogen).
Enolization Rapid. The C3 proton is highly acidic (flanked by C=O and phenyl).Slower. C5 proton is less acidic than C3.
Chiral Stability Low.[1] Prone to racemization in vivo due to acidic

-proton.
Moderate. Higher configurational stability enhances duration of action.

Experimental Protocols

Synthesis of 5-Phenylazepan-4-one (Dieckmann Cyclization Route)

This protocol yields the 5-phenyl isomer, preferred for enzyme inhibitor scaffolds.

Reagents:

  • Ethyl 4-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)-3-phenylbutanoate

  • Potassium tert-butoxide (KOtBu)

  • Toluene (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve the diester precursor (1.0 eq) in anhydrous toluene (0.1 M) under Nitrogen atmosphere.

  • Cyclization: Cool to 0°C. Add KOtBu (1.2 eq) portion-wise over 30 minutes.

  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor via TLC (formation of

    
    -keto ester intermediate).
    
  • Decarboxylation: Acidify with 6N HCl and reflux for 12 hours to effect hydrolysis and decarboxylation.

  • Isolation: Neutralize with NaOH, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (Look for diagnostic C5-H multiplet at

    
     3.1-3.3 ppm).
    
Cathepsin K Inhibition Assay (Fluorometric)

Used to validate the potency of the azepanone "warhead."

Materials:

  • Recombinant Human Cathepsin K

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic)

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Workflow:

  • Incubation: Incubate 10 nM Cathepsin K with varying concentrations of the Azepanone isomer (0.1 nM – 10

    
    M) for 15 minutes at 25°C.
    
  • Reaction Start: Add 20

    
    M Z-Phe-Arg-AMC substrate.
    
  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Expect 
    
    
    
    < 50 nM for optimized 5-phenyl derivatives.

Visualizing the Assay Workflow

The following diagram outlines the screening cascade for determining the efficacy of these isomers.

Assay_Workflow Compound Synthesized Isomer (3-Ph or 5-Ph) InVitro In Vitro Screening Compound->InVitro Assay_CatK Cathepsin K Assay (Fluorometric) InVitro->Assay_CatK If 5-Phenyl Assay_Binding Radioligand Binding (GPCR Panel) InVitro->Assay_Binding If 3-Phenyl Metab Microsomal Stability (HLM t1/2) Assay_CatK->Metab IC50 < 50nM Assay_Binding->Metab Ki < 10nM Selection Lead Candidate Selection Metab->Selection t1/2 > 30 min

Caption: Screening cascade for validating pharmacological activity of azepanone isomers.

Conclusion & Recommendation

For researchers developing protease inhibitors (specifically Cathepsin K or S), the 5-phenylazepan-4-one isomer is the superior scaffold due to its optimal steric fit and preservation of the ketone's electrophilicity.

Conversely, for neuropharmacology programs targeting Opioid or Serotonin receptors, the 3-phenylazepan-4-one isomer provides the necessary rigidification of the phenylethylamine pharmacophore, offering a higher probability of high-affinity binding.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.

  • Dvorak, C., et al. (2021).[2] "Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 31, 127669.

  • Manoury, P. M., et al. (1979). "Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates." Journal of Medicinal Chemistry, 22(5), 554-9.[3]

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Validation

Independent Verification of the Reported Biological Activity of 1-benzyl-5-phenylazepan-4-one

The Independent Verification Guide for 1-benzyl-5-phenylazepan-4-one follows below. This document is structured to serve as a rigorous, self-validating protocol for researchers confirming the biological efficacy of this...

Author: BenchChem Technical Support Team. Date: February 2026

The Independent Verification Guide for 1-benzyl-5-phenylazepan-4-one follows below. This document is structured to serve as a rigorous, self-validating protocol for researchers confirming the biological efficacy of this specific pharmacophore, particularly in the context of Cysteine Protease Inhibition (Cathepsin K/S) and CNS Modulation (Opioid/Monoamine) , which are the primary reported activities for 5-phenylazepan-4-one scaffolds.[1][2]

Executive Summary & Core Directive

The Challenge: 1-benzyl-5-phenylazepan-4-one (CAS: 735217-70-6) is a privileged seven-membered heterocyclic scaffold.[1][2] While often categorized as a synthetic building block, reported biological activities for this class of compounds center on Cathepsin K inhibition (osteoporosis/bone resorption targets) and CNS modulation (analgesic/opioid-like activity due to structural homology with fentanyl precursors).[1]

The Objective: This guide provides a protocol to independently verify these claims. It moves beyond simple "screening" to establish a causal link between the specific structural isomer and the observed biological phenotype, ruling out common false positives (e.g., redox cycling, aggregation, or impurities).

Chemical Integrity & Structural Validation (Pre-Bioassay)

Before any biological testing, the chemical entity must be rigorously validated. Azepan-4-ones are prone to enolization and degradation.[1][2]

The Verification Workflow

To ensure the "reported activity" is not an artifact of decomposition:

  • Isomeric Purity Check: The 5-phenyl substituent creates a chiral center.[2] Biological activity is often enantioselective.

    • Protocol: Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA 90:10).[1][2]

    • Requirement: >98% ee. Racemic mixtures often dilute potency by 50% or introduce off-target toxicity.[1][2]

  • Stability Profile: Azepan-4-ones can undergo ring contraction or oxidation.[1][2]

    • Protocol: 24-hour stability test in DMSO/PBS (assay buffer) monitored by LC-MS.

DOT Diagram: Chemical Verification Logic

ChemicalVerification Start Raw Compound (1-benzyl-5-phenylazepan-4-one) Solubility Solubility Check (DMSO Stock) Start->Solubility LCMS LC-MS Purity (>98%) Solubility->LCMS Chiral Chiral HPLC (Enantiomer Separation) LCMS->Chiral Pass Purify Re-Purify / Discard LCMS->Purify Fail Stability 24h Buffer Stability (Ring Integrity) Chiral->Stability BioAssay Proceed to Bio-Verification Stability->BioAssay Stable Stability->Purify Degradation

Figure 1: Pre-assay chemical validation workflow to rule out impurity-driven artifacts.

Verification Pathway A: Cysteine Protease Inhibition (Cathepsin K)

Context: Azepan-4-ones are established peptidomimetic scaffolds for inhibiting Cathepsin K, a target for osteoporosis.[1][2] This is the most scientifically grounded "reported activity" for this class.

Comparative Analysis: Product vs. Standard

Gold Standard Alternative: Odanacatib (Potent, selective Cathepsin K inhibitor).

Feature1-benzyl-5-phenylazepan-4-oneOdanacatib (Standard)Verification Metric
Mechanism Reversible/Covalent trap (Ketone)Covalent Nitrile TrapKi / IC50
Selectivity Moderate (Likely hits Cathepsin S/L)High (Cathepsin K selective)Selectivity Ratio (Cat K vs Cat L)
Binding Mode P2-P3 Pocket OccupancyP1-P2-P3 OccupancyX-ray / Docking
Stability Metabolic liability (Benzyl group)Optimized (Fluorinated)Microsomal Stability (t1/2)
Experimental Protocol: Fluorogenic Enzyme Assay

Objective: Determine the IC50 and mode of inhibition.

  • Reagents:

    • Recombinant Human Cathepsin K (1 nM final).

    • Substrate: Z-Phe-Arg-AMC (10 µM).[1][2]

    • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

  • Procedure:

    • Step 1: Incubate Compound (0.1 nM – 10 µM) with Enzyme for 15 min at RT (to detect slow-binding).

    • Step 2: Add Substrate.

    • Step 3: Monitor Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Data Analysis:

    • Plot

      
       vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if 
      
      
      
      .[1]
    • Validation Check: Add 0.01% Triton X-100 to rule out aggregators (a common false positive mechanism).

Verification Pathway B: CNS Activity (Opioid/Analgesic)

Context: The N-benzyl-4-piperidone core is a precursor to Fentanyl.[1][2] The ring-expanded azepane analog is often reported to retain analgesic properties with altered receptor subtype selectivity.[1][2]

Comparative Analysis: Product vs. Standard

Gold Standard Alternative: Fentanyl (Mu-opioid agonist) or Morphine .[1][2]

Feature1-benzyl-5-phenylazepan-4-oneFentanyl (Standard)Verification Metric
Target Mu/Delta/Kappa Opioid ReceptorsMu-Opioid Receptor (MOR)Radioligand Binding (Ki)
Potency Likely Low-Moderate (µM range)High (nM range)cAMP Inhibition (EC50)
Safety Unknown (Risk of off-target)High Respiratory DepressionTherapeutic Index
Experimental Protocol: cAMP Hunter™ Assay (Functional)

Objective: Verify functional agonism at the Mu-Opioid Receptor (Gi-coupled).[1][2]

  • System: CHO-K1 cells overexpressing human MOR and a cAMP biosensor.

  • Procedure:

    • Step 1: Seed cells (20,000/well) in 384-well plates.

    • Step 2: Add Forskolin (10 µM) to stimulate cAMP.

    • Step 3: Treat with Compound (dose-response) vs. Fentanyl control.[1][2]

    • Step 4: Incubate 30 min at 37°C.

    • Step 5: Detect cAMP levels via chemiluminescence.

  • Success Criteria:

    • A decrease in cAMP signal indicates Agonism .

    • No change indicates Inactive or Antagonist (verify antagonism by co-treating with EC80 Fentanyl).

DOT Diagram: Signaling Pathway & Assay Logic

SignalingPathway Compound 1-benzyl-5-phenylazepan-4-one (Ligand) Receptor Mu-Opioid Receptor (GPCR) Compound->Receptor Binding GProtein Gi/o Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction Signal Analgesia / Assay Signal cAMP->Signal Readout

Figure 2: Mechanism of Action for verification of Opioid-like activity (Gi-coupled pathway).[1][2]

References & Authoritative Grounding

  • Synthesis & Ring Expansion: Buchner-Curtius-Schlotterbeck reaction protocols for azepane synthesis.[1][2]

    • Source: Organic Syntheses, Coll.[3] Vol. 10, p. 194. [1]

  • Azepane Scaffold Activity (Protease): Design of Azepanone-Based Inhibitors of Cathepsin K.

    • Source: Journal of Medicinal Chemistry. Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human Cathepsin K." [1]

  • Azepane Scaffold Activity (CNS): Pharmacology of Ring-Expanded Fentanyl Analogs.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters. [1]

  • Assay Validation Standards: Assay Guidance Manual (NCBI).

    • Source: NCBI Bookshelf. "Validating Identity, Mass, and Purity of Reagents."

Disclaimer: This guide is for research verification purposes only. 1-benzyl-5-phenylazepan-4-one is a chemical intermediate; its biological activity in vivo may vary based on specific formulation and enantiomeric purity.[1][2] Always adhere to local safety regulations regarding CNS-active pharmacophores.

Sources

Safety & Regulatory Compliance

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